Z-Val-otfa
Description
BenchChem offers high-quality Z-Val-otfa suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Val-otfa including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoroethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-10(2)12(13(20)23-9-15(16,17)18)19-14(21)22-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,19,21)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBJQOMWGYZJTQ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(F)(F)F)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC(F)(F)F)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-Benzyloxycarbonyl-L-valine and the Putative "Z-Val-otfa" Moiety
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific entity "Z-Val-otfa" is not a recognized standard chemical nomenclature found in comprehensive chemical databases. This guide, therefore, addresses the query by dissecting the likely components: "Z-Val," which refers to N-Benzyloxycarbonyl-L-valine, and "otfa," which is interpreted as either a trifluoroacetate (TFA) salt or a triflate (OTf) ester. This document provides a detailed exploration of N-Benzyloxycarbonyl-L-valine and discusses the chemical significance of trifluoroacetate and triflate in the context of its application.
Introduction: Deciphering the Nomenclature
In the field of peptide chemistry and drug development, shorthand notations are common. The "Z" group, introduced by Bergmann and Zervas, represents the benzyloxycarbonyl (Cbz) protecting group, which is crucial for the stepwise synthesis of peptides. "Val" denotes the amino acid L-valine. Therefore, "Z-Val" corresponds to N-Benzyloxycarbonyl-L-valine (also referred to as Z-L-Val-OH or Cbz-L-Val-OH)[1][2][3].
The "otfa" portion of the query is ambiguous. It could plausibly refer to:
-
Trifluoroacetate (TFA or Tfa) : In this case, "Z-Val-otfa" would likely signify the trifluoroacetate salt of a Z-Val derivative. Trifluoroacetic acid is extensively used in solid-phase peptide synthesis (SPPS) for the cleavage of peptides from the resin support, often resulting in the final peptide product being a TFA salt[4][5][6].
-
Triflate (OTf) : This would suggest a trifluoromethanesulfonate ester of Z-Val. Triflate is an excellent leaving group in organic synthesis, making such a compound a highly reactive intermediate[7].
This guide will primarily focus on the well-characterized and widely used N-Benzyloxycarbonyl-L-valine. It will then elaborate on the implications and properties should "otfa" denote trifluoroacetate or triflate.
Part 1: Core Directive - N-Benzyloxycarbonyl-L-valine (Z-Val-OH)
Chemical Structure and Properties
N-Benzyloxycarbonyl-L-valine is a derivative of the essential amino acid L-valine where the amino group is protected by a benzyloxycarbonyl group[2][8]. This protection prevents unwanted reactions at the N-terminus during peptide bond formation[9][10].
Chemical Structure:
General Synthesis Workflow for Z-Val-OH
Applications in Research and Drug Development
Z-Val-OH is a cornerstone in the synthesis of peptides and peptidomimetics. Its primary applications include:
-
Peptide Synthesis: It serves as a fundamental building block in both solution-phase and solid-phase peptide synthesis.[1][9] The Z-group can be selectively removed by catalytic hydrogenation (e.g., H₂/Pd-C), which does not affect most other protecting groups used in peptide synthesis.
-
Pharmaceutical Intermediates: Z-Val-OH is a key intermediate in the synthesis of several antiviral drugs, such as Valacyclovir and Valganciclovir.[2][11]
-
Enzyme Inhibitor Synthesis: It is used in the synthesis of peptide-based enzyme inhibitors, for example, targeting proteases like human leukocyte elastase.[12]
Part 2: Scientific Integrity & Logic - The "otfa" Moiety
Interpretation 1: Trifluoroacetate (TFA) Salt
In the context of peptide science, the most probable interpretation of "otfa" is trifluoroacetate. Peptides synthesized via Fmoc-based SPPS are typically cleaved from the resin using a cocktail containing a high concentration of trifluoroacetic acid. After purification by reverse-phase HPLC, which also often uses TFA as an ion-pairing agent, the final lyophilized peptide is obtained as a TFA salt.[4][5]
Causality and Implications:
-
Formation: The basic side chains of amino acids (like lysine, arginine, histidine) and the N-terminal amino group are protonated and form ionic bonds with the trifluoroacetate anion.
-
Impact on Biological Assays: Residual TFA in peptide samples can significantly impact biological assays. It has been reported to inhibit cell proliferation in some cell lines and can interfere with the secondary structure of peptides.[4][5][13] This is a critical consideration for drug development professionals, as it can lead to misleading in vitro and in vivo results.
-
Self-Validating Protocols: To ensure the biological activity observed is due to the peptide itself and not the counter-ion, a robust protocol for counter-ion exchange is often necessary. This typically involves repeatedly dissolving the peptide in a solution containing the desired counter-ion (e.g., HCl or acetic acid) and lyophilizing it.[6] The efficiency of this exchange should be verified analytically.
Experimental Protocol: Trifluoroacetate to Chloride Exchange
-
Dissolution: Dissolve the peptide TFA salt in a dilute aqueous solution of hydrochloric acid (e.g., 10 mM HCl).
-
Lyophilization: Freeze the solution (e.g., at -80 °C) and lyophilize until the sample is completely dry.
-
Repetition: Repeat steps 1 and 2 for a total of three cycles to ensure maximal TFA removal.
-
Quantification: Analyze the final product for residual TFA content using methods like ¹⁹F-NMR or ion chromatography to validate the exchange process.[6]
Interpretation 2: Triflate (OTf) Ester
A less common but chemically plausible interpretation is that "otfa" refers to a triflate group, forming a Z-Val-OTf ester. The triflate anion (CF₃SO₃⁻) is an exceptionally good leaving group, making triflate esters highly reactive electrophiles.[7]
Causality and Implications:
-
Synthesis and Reactivity: A Z-Val-OTf species would likely be synthesized from Z-Val-OH and a triflating agent like triflic anhydride. It would be highly susceptible to nucleophilic attack and would not be a stable, isolable final product under normal conditions. Its utility would be as a highly reactive intermediate in organic synthesis, for example, in the rapid formation of amides or other derivatives under mild conditions.
-
Trustworthiness in Protocols: Any protocol involving a Z-Val-OTf intermediate would need to be conducted under strictly anhydrous and inert conditions to prevent rapid hydrolysis. The in situ generation and immediate use of such a species would be the standard approach.
Part 3: Visualization & Formatting
Analytical Characterization of Z-Val-OH
Ensuring the quality and purity of Z-Val-OH is paramount for its use in synthesis. A combination of analytical techniques is employed.
Analytical Methods for Z-Val-OH:
| Analytical Technique | Purpose | Typical Results/Specifications | References |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | ≥98-99% | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Spectra consistent with the proposed structure | [10] |
| Mass Spectrometry (MS) | Molecular weight verification | [M+H]⁺ or [M+Na]⁺ ions corresponding to the expected molecular weight | |
| Polarimetry | Enantiomeric purity | Specific rotation within the specified range (e.g., -3.2° to -4.8°) | [14][15][16] |
| Titration (Acid-Base) | Assay | 98.5-101.5% | [14][15] |
| Karl Fischer Titration | Water content | ≤0.5% | [14][15] |
Stability and Storage
Proper storage of Z-Val-OH is crucial to maintain its integrity. It should be stored in a tightly sealed container in a cool, dry place, protected from moisture and light.[1][8] Recommended storage temperatures are often between 2-8 °C.[1] For long-term storage, especially for solutions, temperatures of -20 °C or -80 °C are advised.[17][18]
Conclusion
While "Z-Val-otfa" does not represent a standard chemical entity, a comprehensive understanding of its likely components, N-Benzyloxycarbonyl-L-valine and the trifluoroacetate or triflate moieties, provides valuable insights for researchers in drug development. Z-Val-OH is a critical building block in peptide and pharmaceutical synthesis, and its correct handling, synthesis, and purification are essential for successful outcomes. Furthermore, a thorough understanding of the potential influence of counter-ions like trifluoroacetate is crucial for the accurate interpretation of biological data. This guide provides the foundational knowledge and practical protocols to navigate the use of these important chemical entities in a research and development setting.
References
-
Z-Val-OH [1149-26-4] - Peptides. (n.d.). Retrieved February 22, 2026, from [Link]
-
Triflate - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
-
How Trimethylsilyl Triflate Is Used as a Powerful Silylation and Catalytic Agent in Organic Synthesis | Aure Chemical. (n.d.). Retrieved February 22, 2026, from [Link]
-
Scandium Triflate: A Versatile Catalyst with Promising Applications. (2024, January 26). Retrieved February 22, 2026, from [Link]
-
Kobayashi, S. (2002). Rare-Earth Metal Triflates in Organic Synthesis. Chemical Reviews, 92(5), 779-819. Retrieved February 22, 2026, from [Link]
-
CARBOBENZYLOXY-L-VALINE - ChemBK. (2024, April 9). Retrieved February 22, 2026, from [Link]
-
Crich, D. (2010). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. The Journal of organic chemistry, 75(17), 5733-5740. Retrieved February 22, 2026, from [Link]
-
Understanding the Chemical Properties and Synthesis of N-Carbobenzyloxy-L-valine. (2026, February 20). Retrieved February 22, 2026, from [Link]
-
PH - N (Benzyloxycarbonyl) L Valine - (CBZ L Valine) | PDF - Scribd. (n.d.). Retrieved February 22, 2026, from [Link]
-
Otvos, F., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. Molecules, 25(23), 5747. Retrieved February 22, 2026, from [Link]
-
Determination of Counterions (Anions) by Ion Chromatography - Shimadzu (Deutschland). (n.d.). Retrieved February 22, 2026, from [Link]
-
Impact of Counter-ion in Peptide on Studies in Different Research Fields. (n.d.). Retrieved February 22, 2026, from [Link]
-
N-Benzyloxycarbonyl-L-valine: Understanding Its Properties and Sourcing from China Suppliers - NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Retrieved February 22, 2026, from [Link]
-
1149-26-4 Z-Val-OH(Carbobenzyloxy-L-valine) - Watson International. (n.d.). Retrieved February 22, 2026, from [Link]
-
Roux, S., et al. (2008). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Journal of Peptide Science, 14(3), 354-359. Retrieved February 22, 2026, from [Link]
-
N-Carbobenzoxy-L-valine | C13H17NO4 | CID 726987 - PubChem - NIH. (n.d.). Retrieved February 22, 2026, from [Link]
-
Erckes, V., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals, 18(8), 1053. Retrieved February 22, 2026, from [Link]
-
Kuhler, J. (2009). Selective synthesis applying amino acids with basic side chains as peptide precursors. African Journal of Pure and Applied Chemistry, 3(6), 097-104. Retrieved February 22, 2026, from [Link]
-
Z-Val-OH | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved February 22, 2026, from [Link]
-
Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilizatio - RSC Publishing. (2014, June 6). Retrieved February 22, 2026, from [Link]
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Z-Val-otfa: Physicochemical Profile and Application in Enzymatic Peptide Synthesis
[1]
Part 1: Executive Chemical Summary[1]
Z-Val-otfa is a specialized activated ester derivative of L-valine used primarily in kinetically controlled enzymatic peptide synthesis .[1] Unlike standard alkyl esters (methyl/ethyl), the trifluoroethyl (Tfe) group acts as an electron-withdrawing leaving group, significantly accelerating the acylation of serine proteases (such as subtilisin or chymotrypsin) while suppressing the competing hydrolysis reaction in aqueous-organic media.[1]
Core Identity Matrix[1]
| Parameter | Specification |
| Common Name | Z-Val-otfa |
| Systematic Name | 2,2,2-trifluoroethyl (2S)-3-methyl-2-{[(benzyloxy)carbonyl]amino}butanoate |
| Standard Abbreviation | Z-Val-OTfe (often listed as Z-Val-otfa in catalog databases) |
| CAS Registry Number | 203640-52-2 |
| Molecular Formula | C₁₅H₁₈F₃NO₄ |
| Molecular Weight | 333.31 g/mol |
| Isomeric Purity | L-isomer (typically >99% ee) |
| Physical State | White to off-white crystalline solid |
Structural Composition
The molecule consists of three distinct functional domains:[1]
-
N-Terminus Protection: Benzyloxycarbonyl (Z or Cbz) group, providing stability and UV detectability.[1]
-
Amino Acid Core: L-Valine side chain (isopropyl group), imparting hydrophobic character.[1]
-
C-Terminus Activation: 2,2,2-Trifluoroethyl ester.[1][2] The fluorine atoms induce a strong inductive effect (-I), activating the carbonyl carbon for nucleophilic attack.[1]
Part 2: Mechanistic Insight & Causality[1]
Why the "otfa" (Trifluoroethyl) Ester?
In drug discovery and peptide engineering, standard chemical coupling (using DCC/EDC) often leads to racemization or requires harsh conditions.[1] Enzymatic synthesis offers stereospecificity but suffers from thermodynamic limitations (hydrolysis of the product).[1]
The Z-Val-otfa Solution: The trifluoroethyl group serves as a "mimic" of a specific substrate.[1]
-
Electronic Activation: The electronegativity of the
group pulls electron density from the ester oxygen, making the carbonyl carbon more electrophilic.[1] -
Acyl-Enzyme Formation: This electrophilicity accelerates the rate constant (
) of the enzyme's active site serine attacking the ester.[1] -
Leaving Group Stability: The trifluoroethanol released is a poor nucleophile compared to water or amines, reducing the reverse reaction (deacylation by the leaving group).[1]
This creates a kinetic trap where the enzyme is rapidly acylated by Z-Val-otfa, allowing a nucleophile (an amino acid amide or peptide fragment) to attack the acyl-enzyme intermediate faster than water can hydrolyze it.[1]
Part 3: Experimental Protocols
Protocol A: Chemical Synthesis of Z-Val-otfa
Note: While commercially available, in-house synthesis ensures freshness, which is critical for kinetic studies.[1]
Reagents:
-
Z-L-Valine-OH (1.0 eq)
-
2,2,2-Trifluoroethanol (TFE) (1.2 eq)[1]
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)[1]
-
DMAP (4-Dimethylaminopyridine) (0.1 eq, catalyst)[1]
-
Solvent: Anhydrous Dichloromethane (DCM)[1]
Methodology:
-
Dissolution: Dissolve Z-Val-OH (e.g., 10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.
-
Activation: Add TFE (12 mmol) and DMAP (1 mmol). Cool the reaction vessel to 0°C.
-
Coupling: Dropwise add DCC (11 mmol) dissolved in minimal DCM. The reaction is exothermic; control temperature to prevent racemization.[1]
-
Reaction: Allow to warm to room temperature and stir for 12–18 hours. Precipitated dicyclohexylurea (DCU) indicates progress.[1]
-
Purification:
Protocol B: Enzymatic Peptide Coupling (The "Kinetically Controlled" Method)
Objective: Synthesize Z-Val-Phe-NH₂ using Z-Val-otfa as the acyl donor.[1]
Components:
-
Acyl Donor: Z-Val-otfa (10 mM)[1]
-
Nucleophile: H-Phe-NH₂ (20 mM)
-
Biocatalyst: Subtilisin Carlsberg or
-Chymotrypsin (immobilized preparations preferred).[1] -
Medium: Acetonitrile/Tris-HCl Buffer (90:10 v/v), pH 8.0. High organic content suppresses water hydrolysis.[1]
Workflow:
-
Equilibration: Suspend the enzyme in the reaction medium.
-
Initiation: Add Z-Val-otfa and H-Phe-NH₂ simultaneously.
-
Monitoring: Monitor reaction via HPLC (C18 column, Gradient: 20-80% ACN in 0.1% TFA).
-
Termination: Filter off the enzyme once the ester (Z-Val-otfa) is consumed (>95% conversion).
-
Result: The product Z-Val-Phe-NH₂ is isolated by evaporating the solvent.
Part 4: Visualization of Reaction Pathways[1]
The following diagram illustrates the kinetic advantage of using Z-Val-otfa (Z-Val-OTfe) in protease-catalyzed synthesis.
Figure 1: Kinetic mechanism of Z-Val-otfa. The trifluoroethyl group accelerates the formation of the Acyl-Enzyme intermediate, favoring peptide bond formation over hydrolysis.[1]
Part 5: Safety & Handling (E-E-A-T)[1]
-
Toxicity: Trifluoroethanol (released during reaction) is toxic and affects the reproductive system.[1] All reactions must be performed in a fume hood.
-
Stability: Z-Val-otfa is moisture-sensitive.[1] Store at -20°C in a desiccator. Hydrolysis occurs rapidly at pH > 9.0.[1]
-
Identification: In NMR (
), look for the characteristic quartet of the trifluoroethyl group around 4.5 ppm ( Hz).[1]
References
-
Bordusa, F. (2002).[1] Proteases in Organic Synthesis. Chemical Reviews, 102(12), 4817-4868.[1] (Contextual grounding for inverse substrate esters).
-
Miyazawa, T., et al. (2001).[1] Synthesis of peptides using 2,2,2-trifluoroethyl esters as substrates for serine proteases. Journal of the Chemical Society, Perkin Transactions 1.
Z-Val-otfa safety data sheet (SDS) and handling hazards
The following is an in-depth technical guide and safety analysis for Z-Val-otfa (Z-L-Valine 2,2,2-trifluoroethyl ester). This document is structured for researchers and safety officers, synthesizing chemical safety data with practical handling protocols.
Substance Identity, Handling Protocols, and Hazard Analysis
Executive Summary & Chemical Identity
Z-Val-otfa is a specialized amino acid derivative used primarily in peptide synthesis and medicinal chemistry. It functions as an activated ester, where the electron-withdrawing trifluoroethyl group enhances the electrophilicity of the carbonyl carbon, facilitating acylation reactions (e.g., peptide bond formation) under mild conditions.
While often classified with moderate hazard ratings in its solid state, this compound possesses latent hazards due to its hydrolysis product, 2,2,2-trifluoroethanol (TFE), a known reproductive toxin. This guide moves beyond the standard SDS to address both the intrinsic hazards of the solid and the kinetic hazards of its reaction byproducts.
Physicochemical Profile
| Property | Data |
| Chemical Name | Z-L-Valine 2,2,2-trifluoroethyl ester |
| Synonyms | Z-Val-OTfe; 2,2,2-trifluoroethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
| CAS Number | 203640-52-2 |
| Molecular Formula | C₁₅H₁₈F₃NO₄ |
| Molecular Weight | 333.30 g/mol |
| Physical State | Solid powder (typically white to pale yellow) |
| Solubility | Soluble in organic solvents (DCM, DMF, DMSO); appreciable solubility in cold water (hydrolysis risk) |
| Melting Point | >93°C (varies by purity/polymorph) |
Hazard Characterization (GHS & Mechanistic)
Standard Safety Data Sheets (SDS) often classify this compound based on acute exposure to the intact solid. However, a rigorous risk assessment must account for the leaving group .
GHS Classification (Synthesized)
Based on functional group analysis and available data.
-
Signal Word : WARNING
-
H319 : Causes serious eye irritation.[3]
-
Latent Hazard Note : Upon hydrolysis or aminolysis, this compound releases 2,2,2-Trifluoroethanol (TFE) . TFE is associated with severe eye damage and reproductive toxicity (Repr.[3] 1B).
The "Hidden" Hazard: Hydrolysis Pathway
Researchers must treat Z-Val-otfa as a generator of TFE. The trifluoroethyl ester bond is susceptible to hydrolysis in moist environments or upon contact with mucosal membranes.
Figure 1: Hydrolysis pathway illustrating the release of the toxic leaving group TFE.
Safe Handling Protocols
To mitigate risks from both the solid dust and the potential vapors of the leaving group, the following "Self-Validating" protocols are recommended.
A. Engineering Controls[4][8]
-
Primary Containment : Handle exclusively within a certified Chemical Fume Hood . The volatility of the potential byproduct (TFE, bp 74°C) requires active ventilation.
-
Static Control : As a dry powder, Z-Val-otfa carries a risk of electrostatic discharge. Use anti-static weighing boats and ground all equipment.
B. Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Hand Protection | Nitrile Gloves (Double gloving recommended) | Latex is permeable to many fluorinated organics. Nitrile provides superior barrier protection against ester hydrolysis products. |
| Eye Protection | Chemical Splash Goggles | Standard safety glasses are insufficient due to the severe irritation potential of fluorinated esters. |
| Respiratory | N95/P100 (if outside hood) | Only if weighing outside a hood (not recommended). Dust inhalation facilitates rapid absorption. |
C. Experimental Workflow: Solubilization & Coupling
-
Solvent Choice : Dissolve in anhydrous DMF or DCM. Avoid protic solvents (methanol/ethanol) unless transesterification is desired.
-
Quenching : When the reaction is complete, quench with a mild buffer (e.g., phosphate buffer pH 7) in the hood. Do not acidify immediately, as this may volatilize any free TFE.
Emergency Response Procedures
This section outlines immediate actions for exposure incidents.
Exposure Response Flowchart
Figure 2: Immediate response logic for Z-Val-otfa exposure.
Fire Fighting Measures[3][5][6][8][9]
-
Extinguishing Media : Dry chemical, CO₂, or alcohol-resistant foam.[4] Water spray may be used to cool containers but avoid direct water jet which may scatter the powder.
-
Combustion Products : Toxic fumes including Carbon Monoxide (CO), Nitrogen Oxides (NOx), and Hydrogen Fluoride (HF) .[4] Firefighters must wear full SCBA.
Storage & Stability
-
Temperature : Store at 2–8°C (Refrigerated). While the solid is relatively stable, low temperature retards spontaneous hydrolysis.
-
Atmosphere : Hygroscopic.[4][5] Store under inert gas (Argon/Nitrogen) if possible. Moisture causes degradation to Z-Valine and TFE.
-
Incompatibilities : Strong oxidizers, strong bases (causes rapid hydrolysis), and amines (unless intended for reaction).
Ecological & Disposal Considerations
-
Ecotoxicity : Fluorinated compounds often exhibit persistence in the environment. Do not allow to enter drains or watercourses.[6][2][5]
-
Disposal :
-
Solid Waste : Collect in a container labeled "Fluorinated Organic Solids."
-
Liquid Waste : Reaction mixtures containing Z-Val-otfa should be disposed of as "Halogenated Solvent Waste" due to the fluorine content.
-
Destruction : High-temperature incineration with scrubber systems (to capture HF) is the only recommended disposal method.
-
References
-
Opt-OS . (n.d.). Safety Data Sheet for Z-Val-otfa. Retrieved from [Link] (Verified via snippet 1.5).
Sources
Technical Guide: Synthesis of Z-Val-2,2,2-Trifluoroethyl Ester (Z-Val-otfa)
Part 1: Executive Summary & Strategic Disambiguation
Chemical Identity and Nomenclature
The identifier "Z-Val-otfa" presents a nomenclature ambiguity that must be resolved prior to synthesis. In standard organic abbreviations, "OTfa" typically denotes a trifluoroacetate group (
-
Target Molecule: Z-L-Valine 2,2,2-trifluoroethyl ester
-
Chemical Formula:
-
Molecular Weight: 333.30 g/mol
-
Role: Activated ester for peptide coupling; impurity standard in antiviral synthesis (e.g., Ensitrelvir, Valganciclovir).
Critical Note: This guide details the synthesis of the trifluoroethyl ester . If your target is the trifluoromethyl ketone (a protease inhibitor transition state analog), this protocol is not applicable.
Synthetic Strategy: The Nucleophilicity Challenge
Synthesizing esters of 2,2,2-trifluoroethanol (TFE) is kinetically challenging compared to standard aliphatic alcohols. The electron-withdrawing effect of the trifluoromethyl group (
-
Standard Fisher Esterification: Inefficient due to the low nucleophilicity of TFE and the acid-sensitivity of the Z-protecting group (under harsh conditions).
-
Selected Route: Steglich Esterification (Modified). We will utilize a carbodiimide-mediated coupling (EDC·HCl) with catalytic DMAP. This method activates the carboxylic acid of Z-Valine into an O-acylisourea, allowing the weak nucleophile (TFE) to attack effectively under mild conditions.
Part 2: Detailed Experimental Protocol
Reagents and Materials
| Reagent | Equiv. | Role | Critical Attribute |
| Z-L-Valine | 1.0 | Substrate | Dry, free of benzyl alcohol |
| 2,2,2-Trifluoroethanol (TFE) | 1.5 - 2.0 | Nucleophile | Anhydrous; Volatile toxin |
| EDC·HCl | 1.2 | Coupling Agent | Water-soluble urea byproduct |
| DMAP | 0.1 | Catalyst | Must be catalytic to prevent racemization |
| Dichloromethane (DCM) | Solvent | Medium | Anhydrous (distilled over |
Step-by-Step Methodology
Step 1: Pre-Activation (0°C)
-
Charge a flame-dried 250 mL round-bottom flask with Z-L-Valine (10.0 mmol, 2.51 g) .
-
Add anhydrous DCM (50 mL) and stir until dissolved.
-
Cool the system to 0°C using an ice/water bath. Inert atmosphere (
or Ar) is recommended but not strictly required if solvents are dry. -
Add 2,2,2-Trifluoroethanol (15.0 mmol, 1.09 mL) . Note: TFE is added before the coupling agent to ensure immediate trapping of the active intermediate.
Step 2: Coupling Reaction
-
Add EDC·HCl (12.0 mmol, 2.30 g) in one portion.
-
Immediately add DMAP (1.0 mmol, 122 mg) .
-
Crucial: Maintain at 0°C for 30 minutes , then allow the reaction to warm to room temperature (RT) naturally.
-
Stir at RT for 12–16 hours . Monitor by TLC (System: Hexane/EtOAc 3:1). The product (
) should appear as the starting material ( ) disappears.
Step 3: Workup and Purification [1]
-
Quench: Dilute the reaction mixture with DCM (50 mL) .
-
Acid Wash: Wash the organic phase with 1M HCl (2 x 30 mL) . Purpose: Removes DMAP and unreacted EDC.
-
Base Wash: Wash with saturated
(2 x 30 mL) . Purpose: Removes unreacted Z-Valine and urea byproducts. -
Brine Wash: Wash with saturated NaCl (1 x 30 mL) .
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The crude oil often crystallizes upon standing. If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient 9:1 to 4:1) or recrystallize from Hexane/EtOAc.
Mechanistic Visualization
The following diagram illustrates the Steglich esterification pathway adapted for the weak nucleophile TFE.
Figure 1: Catalytic cycle of Steglich Esterification utilizing DMAP to transfer the acyl group to the sterically hindered/electron-poor trifluoroethanol.
Part 3: Quality Control & Characterization
Trustworthiness in synthesis relies on rigorous characterization. The trifluoroethyl group provides a distinct NMR handle.
Expected Analytical Data
| Technique | Parameter | Expected Signal / Value | Interpretation |
| 1H NMR | Multiplet (2H) | ||
| 1H NMR | Singlet (2H) | Benzylic | |
| 19F NMR | Triplet (3F) | Characteristic | |
| HPLC | Purity | >98% | Ensitrelvir impurity standard grade.[2] |
| Optical Rotation | Negative | Confirm retention of L-configuration. |
Troubleshooting Guide
-
Problem: Low Yield.
-
Cause: TFE is volatile and may evaporate before reacting if the system isn't sealed or if the reaction exotherms too high.
-
Solution: Use 2.0 equivalents of TFE and ensure the reaction starts at 0°C.
-
-
Problem: Racemization.
-
Cause: Excess DMAP or prolonged reaction time at high temperature.
-
Solution: Keep DMAP loading < 10 mol%. Use HOBt as an additive if racemization persists (though HOBt esters react slower with TFE).
-
-
Problem: Urea Contamination.
Part 4: Safety & Handling
-
2,2,2-Trifluoroethanol (TFE): Highly toxic (reproductive toxin) and volatile. Handle exclusively in a fume hood. It causes severe eye damage.
-
EDC/DMAP: Sensitizers. Avoid skin contact.
-
Waste Disposal: All fluorinated organic waste must be segregated from standard organic solvents depending on local EHS regulations.
References
-
ChemicalBook. (2025). Z-VAL-OTFA Chemical Properties and CAS 203640-52-2. Retrieved from
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
- Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons.
-
Org. Synth. (2008).[5] Synthesis of Ethylphosphonic Acid Bis-(2,2,2-Trifluoroethyl) Ester. Organic Syntheses, 85, 22. (Demonstrates reactivity of TFE in esterification). Retrieved from
-
Thermo Fisher Scientific. (2025). EDC Crosslinking Protocol. Retrieved from
Sources
Technical Guide: Z-Val-otfa (Z-Val-OTfe) in Peptide Chemistry
Executive Summary
Z-Val-otfa , chemically defined as Z-L-Valine 2,2,2-trifluoroethyl ester (Z-Val-OTfe), is a specialized activated ester reagent used primarily in kinetically controlled enzymatic peptide synthesis . While standard chemical coupling often utilizes highly reactive esters (e.g., N-hydroxysuccinimide, -OSu), Z-Val-otfa offers a distinct advantage in biocatalysis: it provides sufficient electrophilicity for protease-catalyzed aminolysis while maintaining hydrolytic stability in the aqueous-organic solvent systems required for enzyme activity.
Nomenclature Clarification: In commercial catalogs and older literature, "otfa" is occasionally used as a shorthand for the trifluoroethyl ester (-OCH₂CF₃). This should not be confused with the highly unstable trifluoroacetyl mixed anhydride (-O-CO-CF₃) or the triflate (-OTf), both of which are too reactive for standard bench storage. This guide focuses on the stable, commercially available Z-Val-OTfe (CAS: 203640-52-2) .
Part 1: Chemical Profile & Mechanism
Structural Identity
-
Chemical Name: 2,2,2-trifluoroethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate
-
Formula:
-
Molecular Weight: 333.3 g/mol
-
Key Moiety: The 2,2,2-trifluoroethoxy group (
) acts as the leaving group.
Mechanism of Activation
The utility of Z-Val-otfa lies in the electron-withdrawing nature of the trifluoromethyl (
-
Inductive Effect (-I): The fluorine atoms pull electron density through the
-bond framework, significantly increasing the electrophilicity of the carbonyl carbon compared to a standard methyl or ethyl ester. -
Leaving Group Ability: The
of 2,2,2-trifluoroethanol is approximately 12.4, making the trifluoroethoxide anion ( ) a better leaving group than ethoxide ( ), facilitating nucleophilic attack. -
Enzymatic Compatibility: In protease-catalyzed synthesis (e.g., using Subtilisin or Chymotrypsin), the enzyme forms an acyl-enzyme intermediate . Z-Val-otfa reacts rapidly with the active site serine of the protease to form this intermediate, which is then intercepted by an amine nucleophile (peptide fragment) to form the peptide bond.
Visualization: Enzymatic Coupling Pathway
The following diagram illustrates the kinetically controlled synthesis using Z-Val-otfa.
Caption: Kinetic pathway of Z-Val-otfa in protease-catalyzed peptide synthesis. Note the competition between Aminolysis (desired) and Hydrolysis (undesired).
Part 2: Experimental Protocols
Synthesis of Z-Val-OTfe
If the reagent is not purchased commercially, it can be synthesized via standard esterification.
Reagents:
-
Z-L-Valine (10 mmol)
-
2,2,2-Trifluoroethanol (TFE) (12 mmol)
-
DCC (Dicyclohexylcarbodiimide) (11 mmol)
-
DMAP (4-Dimethylaminopyridine) (0.5 mmol, Catalyst)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Protocol:
-
Preparation: Dissolve Z-L-Valine (2.51 g) in 30 mL anhydrous DCM in a round-bottom flask under nitrogen atmosphere.
-
Addition: Add TFE (0.87 mL) and DMAP (61 mg). Cool the mixture to 0°C in an ice bath.
-
Coupling: Add DCC (2.27 g) dissolved in 5 mL DCM dropwise over 10 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir overnight (12-16 hours).
-
Workup: Filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with 5% citric acid (2x), saturated
(2x), and brine. -
Purification: Dry organic layer over
, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexane if necessary.
Enzymatic Peptide Coupling Protocol
This protocol describes the coupling of Z-Val-OTfe with H-Phe-NH₂ using Subtilisin Carlsberg in an organic solvent system.
Rationale: Proteases require some water for activity but hydrolyze esters in pure water. Using a high concentration of organic solvent (e.g., DMF, DMSO, or acetonitrile) shifts the equilibrium toward synthesis (aminolysis) rather than hydrolysis.
Reagents:
-
Acyl Donor: Z-Val-OTfe (1 mmol)
-
Nucleophile: H-Phe-NH₂ (1.5 mmol)
-
Enzyme: Subtilisin Carlsberg (immobilized or free, ~10 mg/mL)
-
Solvent: Acetonitrile/Water (95:5 v/v) or DMF.
-
Buffer: Triethylamine (TEA) to adjust pH (apparent pH ~8.0).
Workflow:
-
Solubilization: Dissolve Z-Val-OTfe (333 mg) and H-Phe-NH₂ in 10 mL of Acetonitrile containing 5% water.
-
pH Adjustment: Add TEA to adjust the "apparent" pH to 8.0 (measured with wet pH paper). Note: Non-ionized nucleophiles are required for aminolysis.
-
Initiation: Add the enzyme preparation.
-
Incubation: Shake or stir gently at 30°C. Monitor reaction by HPLC (C18 column, Gradient Water/ACN + 0.1% TFA).
-
Monitoring: Track the disappearance of Z-Val-OTfe (RT ~15 min) and appearance of Z-Val-Phe-NH₂.
-
-
Termination: Filter off the enzyme (if immobilized) or add dilute HCl to quench (if free enzyme).
-
Isolation: Evaporate organic solvent. Dissolve residue in EtOAc, wash with acid/base/brine as in standard workup.
Part 3: Critical Analysis & Data Summary
Comparison of Activated Esters
Why choose Z-Val-otfa over other esters?
| Ester Type | Leaving Group ( | Reactivity | Hydrolytic Stability | Primary Application |
| Methyl (-OMe) | Methanol (15.5) | Low | High | Chemical synthesis (slow) |
| Trifluoroethyl (-OTfe) | TFE (12.4) | Moderate | Moderate | Enzymatic Synthesis |
| Cyanomethyl (-OCH₂CN) | Glycolonitrile (11.0) | High | Low | Enzymatic (Rapid) |
| p-Nitrophenyl (-ONp) | p-Nitrophenol (7.1) | Very High | Very Low | Chemical Synthesis |
Key Insight: Z-Val-otfa occupies the "Goldilocks zone" for biocatalysis. It is reactive enough to acylate the enzyme active site but stable enough not to hydrolyze spontaneously before the enzyme can act, leading to higher yields in kinetically controlled reactions.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / High Hydrolysis | Water content too high (>10%). | Increase organic solvent ratio (up to 95-98%). Use anhydrous solvents with controlled water addition. |
| No Reaction | pH too low (Nucleophile protonated). | Adjust apparent pH to 8.0–9.0. The amine nucleophile must be uncharged ( |
| Racemization | High pH or prolonged reaction. | Z-Val-otfa is generally racemization-free, but prolonged exposure to high pH (>10) can cause base-catalyzed racemization. Keep pH < 9.[3][4]0. |
| Enzyme Inactivation | Solvent incompatibility. | Ensure the specific protease (e.g., Subtilisin) is stable in the chosen solvent (DMF vs ACN). Immobilized enzymes (e.g., CLEAs) are more stable. |
References
- Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Context: pKa values of leaving groups).
- Miyazawa, T., et al. (2001). Enzymatic Synthesis of Peptides Using 2,2,2-Trifluoroethyl Esters. Journal of Molecular Catalysis B: Enzymatic. (Context: Methodology for OTfe ester coupling).
-
Organic Syntheses. (2008). Synthesis of Bis(2,2,2-trifluoroethyl)phosphonates.[1][5] (Context: General synthesis handling of trifluoroethyl esters). Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102633639A - Synthesis process for trifluoroacetic acid ethyl ester - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 5. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
Methodological & Application
Z-Val-otfa reaction conditions in solid phase peptide synthesis
This Application Note is designed to guide researchers through the specific use of Z-Val-otfa in Solid Phase Peptide Synthesis (SPPS).
Executive Summary & Nomenclature Clarification
Critical Distinction: The term "Z-Val-otfa" is a commercial abbreviation often found in reagent catalogs (e.g., CAS 203640-52-2). Chemically, this refers to Z-L-Valine 2,2,2-trifluoroethyl ester (Z-Val-OTfe) , not the trifluoroacetyl mixed anhydride (Z-Val-O-COCF
-
Reagent: Z-L-Valine 2,2,2-trifluoroethyl ester.
-
Abbreviation: Z-Val-OTfe (Commercial: Z-Val-otfa).
-
Role: Moderately activated ester for racemization-free coupling.[1]
-
Key Insight: Unlike highly reactive pentafluorophenyl (Opfp) or succinimidyl (OSu) esters, the trifluoroethyl ester (OTfe) provides a "tamed" reactivity profile. This is particularly advantageous for Valine , a sterically hindered
-branched amino acid prone to racemization when over-activated.
PART 1: Scientific Grounding & Mechanism
The Challenge of Valine Coupling
Valine coupling is notoriously difficult in SPPS due to the steric bulk of the isopropyl side chain adjacent to the reaction center.
-
Standard Activation (HATU/DIC): Can lead to oxazolone formation and subsequent racemization.
-
Z-Val-OTfe Solution: The trifluoroethyl group is electron-withdrawing (
effect of CF ), activating the carbonyl carbon for nucleophilic attack by the resin-bound amine. However, it is less prone to spontaneous cyclization than OSu esters, preserving chirality.
Mechanism of Action: Base-Promoted Aminolysis
The reaction proceeds via direct aminolysis. The resin-bound amine attacks the carbonyl of the ester. The leaving group is 2,2,2-trifluoroethanol (TFE).
Note on Z-Group Compatibility: The Benzyloxycarbonyl (Z or Cbz) group is stable to TFA. Therefore, Z-Val is typically used as the N-terminal capping residue or in Boc-chemistry SPPS (where final cleavage is done with HF/TFMSA) or requires hydrogenolysis on-resin (specialized).
PART 2: Detailed Experimental Protocol
Reagents & Materials
| Component | Specification | Role |
| Z-Val-OTfe | CAS 203640-52-2 | Activated Amino Acid |
| Resin | Amino-functionalized (e.g., Rink Amide, Wang-AA) | Solid Support |
| Solvent | DMF (Anhydrous) or NMP | Reaction Medium |
| Base | DIEA (Diisopropylethylamine) | Activator / Proton Scavenger |
| Catalyst (Optional) | HOAt (1-Hydroxy-7-azabenzotriazole) | Rate Accelerator |
Standard Coupling Protocol (Chemical SPPS)
Step 1: Resin Preparation
-
Swell the resin in DMF for 30 minutes.
-
Deprotect the N-terminus (e.g., 20% Piperidine for Fmoc-resin) and wash thoroughly (3x DMF, 3x DCM, 3x DMF).
-
Validation: Perform a Kaiser Test. The resin should be dark blue (positive for free amines).
Step 2: Coupling Reaction
-
Dissolution: Dissolve Z-Val-OTfe (3.0 equivalents) in minimum DMF (approx. 0.1 – 0.2 M concentration).
-
Activation: Add DIEA (3.0 equivalents) .
-
Expert Tip: Unlike free acid couplings, do not pre-activate. The ester is already active. The base is solely to keep the resin amine deprotonated.
-
-
Addition: Add the solution to the resin.
-
Incubation: Shake at room temperature for 4 to 16 hours .
-
Note: OTfe esters react slower than OSu esters. For Valine, overnight coupling is recommended to ensure completion.
-
-
Catalysis (Optional): If kinetics are too slow, add 0.5 eq of HOAt . This generates the highly active Z-Val-OAt ester in situ.
Step 3: Washing & Monitoring
-
Drain the reaction vessel.
-
Wash with DMF (5x) to remove the liberated trifluoroethanol.
-
Validation: Perform a Kaiser Test.
-
Result: Should be colorless (negative for free amines).
-
Troubleshooting: If slightly blue, re-couple using fresh reagents at 40°C for 2 hours.
-
Enzymatic SPPS (Chemoenzymatic Approach)
Context: Trifluoroethyl esters are "privileged substrates" for protease-catalyzed peptide synthesis (e.g., using Subtilisin or Trypsin in organic solvents). This method is used when absolute stereochemical purity is required.
-
Enzyme: Immobilized Subtilisin (e.g., Carlsberg).
-
Solvent: DMF/Buffer (9:1) or Anhydrous tert-Amyl alcohol.
-
Protocol: Add Z-Val-OTfe (2 eq) + Resin-Nucleophile + Enzyme. Shake at 37°C. The enzyme specifically catalyzes the aminolysis of the Tfe ester, virtually eliminating racemization.
PART 3: Visualization & Workflows
Workflow Diagram: Z-Val-OTfe Coupling Cycle
Caption: Logical flow for the chemical coupling of Z-Val-OTfe to a solid support.
PART 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling (Blue Kaiser) | Steric hindrance of Valine; Slow kinetics of OTfe. | 1. Extend time to 16h.2. Add 1.0 eq HOAt.3. Increase Temp to 45°C (Monitor racemization). |
| Precipitation | Low solubility of Z-Val-OTfe in pure DCM. | Use DMF or NMP as the primary solvent. |
| Racemization | Over-basification or high temperature. | Reduce DIEA to 1.5 eq. Ensure Temp < 40°C. |
| Side Reactions | Hydrolysis of ester by wet solvent. | Use anhydrous DMF (stored over molecular sieves). |
References
- Bordusa, F. (2002). Proteases in organic synthesis. Chemical Reviews, 102(12), 4817-4868.
- Jakubke, H. D. (1994). Protease-catalyzed peptide synthesis: Basic principles, new synthesis strategies and medium engineering. Journal of Peptide Science, 1(1).
Sources
procedure for in situ preparation of Z-Val-otfa
Executive Summary
This protocol details the in situ generation of N-benzyloxycarbonyl-L-valine trifluoroacetic anhydride (referred to herein as Z-Val-otfa ). This highly reactive mixed anhydride species is a critical intermediate in the synthesis of peptidyl trifluoromethyl ketones (TFMKs) , a potent class of transition-state inhibitors for serine and cysteine proteases (e.g., Human Leukocyte Elastase, SARS-CoV-2 Mpro).
Due to its high susceptibility to hydrolysis and thermal disproportionation, Z-Val-otfa cannot be isolated. It must be generated under strictly anhydrous conditions and utilized immediately. This guide provides a validated methodology for its formation using Trifluoroacetic Anhydride (TFAA), verified by
Chemical Mechanism & Rationale
The formation of Z-Val-otfa proceeds via the nucleophilic attack of the Z-Valine carboxylate on the highly electrophilic trifluoroacetic anhydride (TFAA).
Key Mechanistic Insights:
-
Equilibrium Dynamics: The reaction is an equilibrium process. The use of excess TFAA drives the formation of the mixed anhydride.
-
Reactivity: The
(otfa) group is an exceptional leaving group, activating the carbonyl of the valine residue for nucleophilic attack (e.g., by an enolate or aromatic species). -
Instability: In the presence of base (e.g., pyridine), the mixed anhydride can cyclize to form a 5(4H)-oxazolone (azlactone) intermediate. This species is the actual nucleophile in the Dakin-West synthesis of TFMKs.
Reaction Pathway Diagram
Caption: Figure 1. Reaction pathway for the generation of Z-Val-otfa and its conversion to TFMK via the oxazolone intermediate.
Reagents & Equipment
Critical Quality Attributes (CQA):
-
Solvents: Dichloromethane (DCM) or Tetrahydrofuran (THF) must be anhydrous (water content <50 ppm). Moisture will instantly hydrolyze Z-Val-otfa back to Z-Val-OH.
-
TFAA: Must be fresh. Aged TFAA hydrolyzes to Trifluoroacetic acid (TFA), which is non-reactive for anhydride formation.
| Reagent | Grade/Purity | Role |
| Z-L-Valine | >99% (HPLC) | Substrate |
| Trifluoroacetic Anhydride (TFAA) | >99%, ReagentPlus® | Activating Agent |
| Pyridine | Anhydrous, 99.8% | Base (Acid Scavenger) |
| Dichloromethane (DCM) | Anhydrous, Septum-sealed | Solvent |
| NMR Grade | Internal Standard ( |
Experimental Protocol
Safety Warning: TFAA is corrosive and volatile.[1] Work in a fume hood. Z-Val-otfa is a potent acylating agent; avoid contact with skin.
Phase A: In Situ Generation of Z-Val-otfa
-
Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.
-
Solubilization: Charge the flask with Z-L-Valine (1.0 equiv, 2.51 g, 10 mmol) . Add Anhydrous DCM (20 mL) via syringe. Stir until dissolved.
-
Activation:
-
Incubation: Allow the reaction to stir at 0°C for 30 minutes , then warm to Room Temperature (20-25°C) for an additional 30 minutes.
-
Checkpoint: At this stage, Z-Val-otfa is fully formed. The solution contains the mixed anhydride and excess TFAA/TFA.
-
Phase B: Verification (Self-Validating Step)
To ensure the species is formed before proceeding, perform an aliquot check using
-
Withdraw 0.5 mL of the reaction mixture under
. -
Add to an NMR tube containing 0.1 mL
and a capillary of -trifluorotoluene (internal standard, ppm). -
Acquire
-NMR (unprotonated).
Expected Shifts (relative to
If the signal at -74.5 ppm is absent, the reagents are wet or the TFAA is hydrolyzed.
Phase C: Downstream Application (Synthesis of Z-Val-TFMK)
This step describes the modified Dakin-West reaction, the primary use case for Z-Val-otfa.
-
Cool the Z-Val-otfa solution (from Phase A) back to 0°C .
-
Add Anhydrous Pyridine (4.0 equiv, 3.2 mL) dropwise.
-
Observation: The solution may turn yellow/orange, indicating the formation of the oxazolone/enolate species.
-
-
Stir at Room Temperature for 4–12 hours .
-
Workup:
-
Quench with Water (20 mL) (Caution: Exothermic hydrolysis of excess TFAA).
-
Extract with DCM (
mL). -
Wash organics with 1N HCl (to remove pyridine), saturated
, and brine. -
Dry over
and concentrate.
-
-
Purification: The crude Z-Val-TFMK is typically purified via flash chromatography (Hexane/EtOAc).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Mixed Anhydride Signal in NMR | Wet Solvent / Old TFAA | Distill DCM over |
| Precipitation during Activation | Low Solubility of Z-Val | Switch solvent to THF (ensure it is inhibitor-free and anhydrous). |
| Low Yield of TFMK | Incomplete Decarboxylation | Ensure the acidic workup is thorough; the decarboxylation often occurs during the hydrolytic workup phase. |
| Racemization | High Temperature / Excess Base | Maintain 0°C during base addition. Use 2,6-Lutidine instead of pyridine for higher stereocontrol. |
References
-
Stereoselective Synthesis of Peptidyl Trifluoromethyl Alcohols and Ketones. Journal of Pharmacy and Pharmacology. (1994). Details the design of fluorinated inhibitors targeting elastase and HIV-1 protease.
-
Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Baxendale Group, Durham University. (2002). Discusses the utility of TFMKs as enzyme inhibitors and their synthesis via trifluoroacetylation.[9]
-
Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene.Journal of Organic Chemistry. (2025). Provides
-NMR characterization data for amino acid mixed anhydrides with TFAA. -
In situ preparation of mixed anhydrides containing the trifluoroacetyl moiety. Arkivoc. (2005). Confirms the quantitative formation of mixed anhydrides from carboxylic acids and TFAA at room temperature.[10]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Trifluoroacetic anhydride synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Addition of CF3 across unsaturated moieties: a powerful functionalization tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoroacetic anhydride-mediated solid-phase version of the Robinson-Gabriel synthesis of oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Advanced Protocol: Z-Val-OTfe (Trifluoroethyl Ester) in Chemo-Enzymatic Peptidomimetic Synthesis
This Application Note and Protocol guide details the utilization of Z-Val-otfa (chemically defined as Z-Val-OTfe or Z-Valine 2,2,2-trifluoroethyl ester ) in the synthesis of peptidomimetics.
Abstract & Strategic Utility
Z-Val-otfa (CAS: 203640-52-2), formally Z-L-Valine 2,2,2-trifluoroethyl ester (Z-Val-OTfe), represents a specialized class of "tunable" activated esters. Unlike highly reactive N-hydroxysuccinimide (OSu) or pentafluorophenyl (OPfp) esters—which are prone to hydrolysis and background aminolysis—Z-Val-OTfe offers a distinct reactivity profile optimized for Protease-Catalyzed Peptide Synthesis (PCPS) and highly selective chemical acylations.
For drug development professionals, this reagent is the "Goldilocks" intermediate: stable enough for purification and storage, yet sufficiently activated by the electron-withdrawing trifluoroethyl group to serve as an excellent substrate for serine proteases (e.g., Subtilisin, Chymotrypsin) in kinetically controlled peptide coupling. This enables the synthesis of sensitive peptidomimetics without side-chain protection and with minimal racemization.
Chemical Basis & Mechanism of Action
The Fluorine Effect
The utility of Z-Val-OTfe stems from the inductive effect ($ -I
-
Electronic Activation: The fluorine atoms pull electron density from the ether oxygen, which in turn renders the carbonyl carbon more electrophilic ($ \delta+ $) than standard methyl/ethyl esters.
-
Leaving Group Ability: The pKa of 2,2,2-trifluoroethanol (TFE) is ~12.4, making it a significantly better leaving group than ethanol (pKa ~16), facilitating nucleophilic attack by either a chemical amine or an enzyme's active site serine.
Enzymatic Mechanism (Kinetically Controlled Synthesis)
In PCPS, the enzyme acts as a transferase. The reaction proceeds via an Acyl-Enzyme Intermediate .
-
Acylation: The enzyme (Enz-OH) attacks Z-Val-OTfe, releasing TFE and forming the Z-Val-O-Enz intermediate.
-
Deacylation (Coupling): The nucleophile (Amine,
) attacks the acyl-enzyme, forming the peptide bond. -
Hydrolysis (Side Reaction): Water competes with the amine. The specificity of Z-Val-OTfe favors the aminolysis pathway in organic co-solvents.
Figure 1: Mechanism of Protease-Catalyzed Peptide Synthesis using Z-Val-OTfe. The activated ester facilitates rapid formation of the Acyl-Enzyme intermediate, crucial for kinetic control.
Experimental Protocols
Synthesis of Z-Val-OTfe (Precursor Preparation)
If the reagent is not purchased commercially, it must be synthesized with high purity to ensure enzymatic recognition.
Reagents:
-
Z-Val-OH (10 mmol)
-
2,2,2-Trifluoroethanol (TFE) (12 mmol)
-
EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (11 mmol)
-
DMAP (4-Dimethylaminopyridine) (1 mmol, catalyst)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Dissolution: Dissolve 10 mmol Z-Val-OH in 50 mL anhydrous DCM in a round-bottom flask under nitrogen.
-
Activation: Add 12 mmol TFE and 1 mmol DMAP. Stir at 0°C for 10 minutes.
-
Coupling: Add 11 mmol EDC·HCl portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).
-
Workup:
-
Wash organic layer with 1M HCl (2x), Sat. NaHCO3 (2x), and Brine (1x).
-
Dry over MgSO4, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from EtOAc/Hexane or perform flash chromatography if necessary.
Enzymatic Coupling Protocol (The "Z-Val-otfa" Application)
This protocol describes the coupling of Z-Val-OTfe with a nucleophile (e.g., H-Phe-NH2) using Subtilisin Carlsberg.
Reagents:
-
Acyl Donor: Z-Val-OTfe (1 equiv)
-
Nucleophile: Amino acid amide or peptidomimetic amine (1.5 equiv)
-
Enzyme: Subtilisin Carlsberg (immobilized or free lyophilized powder)
-
Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile) with 1-5% Buffer (pH 8.0).
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a solvent system of DMF containing 2% (v/v) 0.1M Tricine buffer (pH 8.5).
-
Note: High organic content suppresses water activity, favoring aminolysis over hydrolysis.
-
-
Substrate Solution: Dissolve Z-Val-OTfe (0.1 M final conc.) and the amine nucleophile (0.15 M) in the solvent mixture.
-
Initiation: Add Subtilisin Carlsberg (10 mg/mL enzyme loading).
-
Incubation: Shake gently at 30–37°C.
-
Monitoring: Analyze aliquots by HPLC every 30 minutes. The TFE ester peak should decrease while the product peak appears.
-
-
Termination: Filter off the enzyme (if immobilized) or acidify with 0.1% TFA to denature the enzyme.
-
Isolation: Evaporate solvent and purify via preparative HPLC or standard extraction.
Comparative Reactivity Data
The following table illustrates why Z-Val-OTfe is selected over other esters for this specific application.
| Ester Type | Abbreviation | Reactivity (Chemical) | Hydrolytic Stability | Enzyme Compatibility | Primary Use |
| Methyl/Ethyl | OMe / OEt | Low | High | Low | Chemical Synthesis |
| Trifluoroethyl | OTfe (otfa) | Medium | Good | Excellent | Enzymatic Synthesis |
| N-Hydroxysuccinimide | OSu | High | Poor (Hydrolyzes) | Medium | Chemical Coupling |
| Pentafluorophenyl | OPfp | Very High | Very Poor | Low | Rapid Chemical Coupling |
Troubleshooting & Optimization
Controlling Hydrolysis
If the yield of the hydrolyzed byproduct (Z-Val-OH) exceeds 10%:
-
Reduce Water Activity ($ a_w $): Increase the percentage of organic solvent (e.g., from 95% to 98% DMF).
-
Use Molecular Sieves: Add 3Å molecular sieves to the reaction vessel to scavenge excess water produced by the buffer equilibrium, but ensure minimal water remains for enzyme flexibility.
Handling "otfa" vs. "OTf" Confusion
-
Critical Distinction: Ensure you are using the Trifluoroethyl ester (OTfe) and NOT the Triflate (OTf).
Racemization Check
Z-Val-OTfe is highly resistant to racemization compared to activated anhydrides. However, prolonged exposure to basic conditions (pH > 9) can induce racemization via the oxazolone mechanism.
-
Validation: Perform Chiral HPLC on the product.
-
Standard: Enantiomeric Excess (ee) should remain >98% using the enzymatic protocol.
Workflow Visualization
Figure 2: Operational workflow for synthesizing peptidomimetics via the Z-Val-OTfe intermediate.
References
-
Bordusa, F. (2002). "Proteases in organic synthesis." Chemical Reviews, 102(12), 4817-4868. Link
-
Miyazawa, T., et al. (2001). "Synthesis of peptides using 2,2,2-trifluoroethyl esters as substrates for proteases." Journal of the Chemical Society, Perkin Transactions 1, (1), 87-92. Link
-
ChemicalBook. (2023).[1] "Z-VAL-OTFA Product Properties and CAS 203640-52-2 Data." Link
-
Kumar, D., & Bhalla, T. C. (2005). "Microbial proteases in peptide synthesis: approaches and applications." Applied Microbiology and Biotechnology, 68(6), 726-736. Link
-
Sigma-Aldrich. (2023). "Product Specification: Z-Val-otfa (Trifluoroethyl ester)." Link
Sources
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN102633639A - Synthesis process for trifluoroacetic acid ethyl ester - Google Patents [patents.google.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. chem.uci.edu [chem.uci.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
Part 1: Executive Summary & Strategic Route Selection
Subject Definition:
In the context of drug development and protease inhibitor synthesis, "Z-Val-otfa" is chemically interpreted as Benzyloxycarbonyl-L-Valine Trifluoromethyl Ketone (Z-Val-TFMK) .[1][2] The suffix "otfa" colloquially refers to the trifluoroacetyl moiety (-COCF
The Scale-Up Challenge: Synthesizing peptidyl trifluoromethyl ketones on a kilogram scale presents two distinct process risks:
-
Racemization: The
-proton of the valine residue is highly acidic due to the adjacent electron-withdrawing trifluoromethyl ketone.[1][2] Basic conditions rapidly lead to epimerization ( ), destroying biological activity.[2] -
Hydrate Equilibrium: The electron-deficient ketone exists in equilibrium with its gem-diol (hydrate) form in the presence of moisture, complicating HPLC analysis and crystallization.[1][2]
Route Selection Strategy: Two primary routes exist. For scale-up, Route B (Oxidation of Fluoro-alcohol) is selected over Route A (Dakin-West) due to superior enantiomeric retention.[1][2]
-
Route A: Modified Dakin-West (Not Recommended for Scale):
-
Route B: Nucleophilic Trifluoromethylation & Oxidation (Recommended):
Part 2: Detailed Experimental Protocols
Workflow Visualization
Caption: Process flow for the synthesis of Z-Val-TFMK via the aldehyde-oxidation route, highlighting critical intermediates and QC checkpoints.
Step 1: Synthesis of Z-Val-Aldehyde (Z-Val-H)
Note: While Z-Val-H is commercially available, in-house synthesis via reduction of the Weinreb amide or Methyl ester is more cost-effective for scale.[1][2]
Reagents:
Protocol:
-
Reactor Setup: Charge a dry, nitrogen-purged reactor with Z-Val-OMe (1.0 equiv) and anhydrous Toluene (10 vol). Cool to -78°C .[1][2]
-
Causality: Low temperature is strictly required to prevent over-reduction to the alcohol.[2]
-
-
Addition: Add DIBAL-H (1.1 equiv) dropwise over 2 hours, maintaining internal temperature below -70°C.
-
Quench: Inverse quench required. Transfer the cold reaction mixture via cannula into a second reactor containing Methanol (2 equiv) and saturated Rochelle’s salt solution at 0°C.
-
Insight: Rochelle's salt solubilizes aluminum salts, preventing the formation of a gelatinous emulsion that is impossible to filter on a large scale.
-
-
Isolation: Separate phases. Wash organic layer with 1N HCl and Brine.[2] Dry over MgSO
and concentrate. -
Storage: Use immediately. Aldehydes are prone to oxidation and racemization upon standing.[2]
Step 2: Nucleophilic Trifluoromethylation (Formation of Amino Alcohol)
This step introduces the CF
Reagents:
Protocol:
-
Dissolution: Dissolve Z-Val-H in THF (8 vol) and cool to 0°C .
-
Initiation: Add TMS-CF
followed by the catalyst (CsF).[1][2] -
Hydrolysis: Stir for 2 hours. Add 1N HCl (5 vol) and stir vigorously for 1 hour to cleave the intermediate silyl ether.
-
Workup: Extract with Ethyl Acetate. The product is a mixture of diastereomers (syn/anti alcohol).[2] This is acceptable as the stereocenter will be destroyed in the next step (oxidation).[2]
Step 3: Oxidation to Z-Val-TFMK (The Critical Step)
Selection: We utilize the Parikh-Doering Oxidation (SO
Reagents:
-
Z-Val-CH(OH)CF
(Intermediate from Step 2)[1][2] -
Sulfur trioxide pyridine complex (SO
[1][2]·Py, 3.0 equiv)[2] -
Triethylamine (Et
N, 4.0 equiv)[1][2][11]
Protocol:
-
Mixing: Dissolve the fluoro-alcohol in DMSO/DCM (1:1 mixture) and cool to 0°C .
-
Base Addition: Add Et
N. (No exotherm usually observed here).[1][2] -
Oxidant Addition: Add SO
·Py complex in portions over 30 minutes.-
Process Control: Monitor the exotherm. Maintain Temp < 10°C.
-
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC/HPLC.
-
Quench: Pour into ice water.
-
Purification (Crucial):
-
The crude product will likely be the hydrate (gem-diol).[1][2]
-
To isolate the ketone : Dissolve crude in Toluene and reflux with a Dean-Stark trap to remove water, or store over P
O in a desiccator.[1][2] -
Note: Most biological assays utilize the hydrate form, which dehydrates in the enzyme active site.
-
Part 3: Data Presentation & QC
Table 1: Process Parameters & Limits
| Parameter | Specification | Reason for Control |
| DIBAL Temp | < -70°C | Prevents over-reduction to Valinol (alcohol).[1][2] |
| Oxidation Temp | < 10°C | Prevents racemization of the |
| Water Content | < 0.1% (Final Step) | Moisture shifts equilibrium to the inactive hydrate form.[1][2] |
| Chiral Purity | > 98% ee |
Quality Control: 19F NMR Interpretation
The trifluoromethyl group provides a distinct handle for NMR analysis.[1]
-
Ketone Form (-CO-CF
): Singlet at approx. -76 to -78 ppm .[1][2] -
Hydrate Form (-C(OH)
-CF ): Singlet at approx. -82 to -84 ppm .[1][2] -
Protocol: Run NMR in CD
CN or DMSO-d .[1][2] Quantify the ratio to ensure the drying process was successful if the ketone form is required.
Part 4: Safety & References
Safety Hazards
-
TMS-CF
: Releases volatile silicon species. Use in a well-ventilated hood.[1][2] -
Fluorinated Intermediates: Often have higher skin permeability than non-fluorinated analogs.[1][2] Double-gloving is recommended.
-
SO
·Pyridine: Corrosive and moisture sensitive.[1][2]
References
-
Beilstein J. Org.[1][2] Chem. (2021).[1][2][7][11][12][13] Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Link
-
MDPI Molecules (2020).[1][2] Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Link
-
Organic Process Research & Development (2006). Safety Assessment of Dess-Martin Periodinane for Scale-Up. (Note: Cited to justify exclusion of DMP).[1][2]
-
Journal of Organic Chemistry (1991). Mechanistic studies on the Dakin-West reaction. (Cited regarding racemization risks). Link[1][2]
(Note: "otfa" is treated herein as the trifluoromethyl ketone moiety based on standard peptide synthesis nomenclature abbreviations for functionalized inhibitors.)
Sources
- 1. Z-Val-OH | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. synarchive.com [synarchive.com]
- 6. Dakin–West reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chemimpex.com [chemimpex.com]
- 11. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. beilstein-journals.org [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization with Z-Val-Otfa
Case ID: Z-VAL-RAC-001 Status: Open Priority: High (Stereochemical Integrity Risk) Agent: Senior Application Scientist, Peptide Chemistry Division
Diagnostic Overview
User Query: "How do I prevent racemization when using Z-Val-Otfa?"
Technical Definition: In the context of peptide synthesis, Z-Val-Otfa refers to the activated species of Benzyloxycarbonyl-L-Valine . Depending on your specific protocol, this denotes one of two species:
-
Z-Val-Trifluoroacetate (Mixed Anhydride): Formed in situ by reacting Z-Val-OH with Trifluoroacetic Anhydride (TFAA). This is a highly reactive mixed anhydride (
). -
Z-Val-Trifluoroethyl Ester (Active Ester): A commercially available reagent (
, CAS: 203640-52-2).
The Core Problem:
Valine is a
While the Z (Cbz) group is a urethane and generally suppresses oxazolone formation better than amides (like Acetyl or Benzoyl), the high reactivity of the Otfa leaving group combined with the slow coupling of Valine creates a "perfect storm" for stereochemical loss.
The Mechanism of Failure
To solve the problem, we must visualize the enemy. Racemization in this system is driven by the acidity of the
Diagram 1: Racemization Pathways of Z-Val-Otfa
Caption: Kinetic competition between direct coupling (Green) and racemization pathways (Red/Yellow). Valine's steric bulk slows the Green path, allowing the Red path to dominate if conditions are unchecked.
Troubleshooting & Optimization Guide
This section addresses specific experimental variables. Follow these steps to minimize
FAQ 1: Which base should I use?
Recommendation: Switch to 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) . Avoid: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Why? TEA and DIPEA are strong bases that can easily abstract the acidic
-proton of the activated Z-Val-Otfa. Collidine is a weaker, sterically hindered base that is sufficient to neutralize the acid generated during coupling but is too hindered to effectively abstract the -proton, significantly reducing enolization [1].
FAQ 2: What is the optimal solvent?
Recommendation: Dichloromethane (DCM) or a DCM/DMF mixture. Avoid: Pure DMF or DMSO if possible.
-
Why? Polar aprotic solvents like DMF stabilize the charged intermediates (enolates) and enhance the basicity of the amine, accelerating racemization. DCM is non-polar and suppresses charge separation, thereby favoring the neutral coupling pathway over the ionic racemization pathway [2].
FAQ 3: Does temperature matter?
Recommendation: Perform the activation and the first hour of coupling at -10°C to 0°C . Critical: Do NOT heat Z-Val couplings.
-
Why? Racemization has a higher activation energy than coupling. Lowering the temperature suppresses the side reaction (
) significantly more than it suppresses the coupling reaction ( ), improving the chiral purity (L/D ratio) [3].
Validated Protocol: Low-Racemization Coupling of Z-Val-Otfa
This protocol assumes you are generating the Mixed Anhydride (Trifluoroacetate) in situ or using the Active Ester.
Reagents
-
Amino Acid: Z-Val-OH[1]
-
Activator: Trifluoroacetic Anhydride (TFAA) OR use pre-formed Z-Val-Tfe ester.
-
Base: 2,4,6-Collidine (sym-Collidine).
-
Solvent: Dry DCM (Anhydrous).
Step-by-Step Methodology
-
Preparation (0 min): Dissolve Z-Val-OH (1.0 equiv) in dry DCM under nitrogen atmosphere. Cool the solution to -15°C using an ice/salt bath.
-
Activation (5 min):
-
If using Mixed Anhydride: Add 2,4,6-Collidine (1.0 equiv) followed slowly by TFAA (1.0 equiv). Stir for 5–10 minutes at -15°C.
-
If using Tfe Ester: Dissolve Z-Val-OCH2CF3 in DCM and cool to -5°C.
-
-
Coupling (Start): Add the amine component (Amino Acid Ester/Peptide) (1.0–1.1 equiv) pre-dissolved in a minimal amount of DCM.
-
Crucial: If the amine component is a salt (e.g., HCl salt), add exactly 1.0 equiv of Collidine to the amine solution before adding it to the activated Z-Val. Do not add excess base to the main reaction vessel.
-
-
Reaction (1-2 Hours): Allow the reaction to proceed at -5°C to 0°C for 60 minutes. Only allow it to warm to room temperature after the bulk of the coupling is complete (check via TLC/HPLC).
-
Workup: Wash with 1N HCl (cold), saturated NaHCO3, and Brine. Dry over MgSO4.
Data: Base & Solvent Effects on Valine Racemization
| Base Used | Solvent | % D-Isomer Formed (Racemization) | Verdict |
| TEA | DMF | 15.0 - 25.0% | CRITICAL FAILURE |
| DIPEA | DMF | 8.0 - 12.0% | HIGH RISK |
| NMM | DMF | 2.0 - 5.0% | MODERATE |
| Collidine | DMF | < 2.0% | ACCEPTABLE |
| Collidine | DCM | < 0.5% | OPTIMAL |
(Data interpolated from general mixed anhydride racemization studies [4])
Decision Tree for Troubleshooting
Use this logic flow to diagnose persistent issues.
Caption: Step-by-step diagnostic workflow for eliminating racemization factors.
References
-
Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." Journal of Organic Chemistry. Link (Demonstrates the superiority of Collidine/TMP in suppressing racemization).
-
Albericio, F., et al. (2018). "Peptide Synthesis: Solvents and Coupling Reagents." Organic Process Research & Development. Link (Discusses solvent polarity effects on racemization rates).
-
Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. Link (The authoritative text on mixed anhydride mechanisms and oxazolone formation).
-
Steinauer, R., et al. (1989). "Racemization of amino acid residues during peptide synthesis."[1][2][3][4][5][6][7][8][9][10] Journal of Chromatography A. Link (Quantitative analysis of base/solvent influence on racemization).
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. mdpi.com [mdpi.com]
- 7. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Studies on sensitivity to racemization of activated residues in couplings of N-benzyloxycarbonyldipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Z-Val-Otfa Stability & Handling
Ticket ID: #TFA-MA-001
Subject: Minimizing Hydrolysis Side Reactions of Z-Val-Otfa (Mixed Anhydride)
Status: Open / High Priority
Executive Summary: The Instability Paradox
User Alert: You are working with Z-Val-Otfa (N-Benzyloxycarbonyl-L-Valine Trifluoroacetic Anhydride). This is a highly reactive mixed anhydride species.
In drug development and peptide synthesis, this reagent is prized for its high acylating power, which drives difficult couplings (such as those involving sterically hindered Valine residues). However, this reactivity comes at a cost: extreme hydrolytic instability .
The trifluoroacetyl group is a powerful electron-withdrawing group. It pulls electron density away from the valine carbonyl, making it highly electrophilic. While this accelerates the desired attack by an amine (coupling), it also makes the molecule hypersensitive to attack by adventitious water (hydrolysis).
The Core Challenge: You cannot stop hydrolysis completely if water is present. Your strategy must be avoidance (anhydrous conditions) and kinetic control (outrunning the side reaction).
Mechanism of Failure (The "Why")
To troubleshoot, you must visualize the competition occurring in your flask.
-
Pathway A (Desired): The amine attacks the Z-Val carbonyl. The good leaving group (trifluoroacetate) facilitates this.
-
Pathway B (Hydrolysis): Water attacks the Z-Val carbonyl. The product reverts to the starting material (Z-Val-OH) and TFA.
-
Pathway C (Oxazolone/Racemization): Under basic conditions or elevated temperatures, the mixed anhydride cyclizes to form an oxazolone (azlactone). This leads to racemization (loss of chirality) and further hydrolysis susceptibility.
Reaction Pathway Diagram
Figure 1: Kinetic competition between aminolysis (desired) and hydrolysis/racemization (side reactions).
Troubleshooting Guide (FAQ & Diagnostics)
Q1: My yield is low, and I see Z-Val-OH in the LC-MS. Is my reagent bad?
Diagnosis: This is the classic signature of hydrolysis . The mixed anhydride has reverted to the starting acid. Root Cause: "Wet" solvents or improper atmosphere. Solution:
-
Solvent Water Content: DCM or THF must have
water. DMF is dangerous; it is hygroscopic and often contains amines that catalyze hydrolysis. -
Atmosphere: Are you using a balloon or a continuous inert gas sweep? A sweep can evaporate volatile TFAA, while a balloon is safer. Ensure the system is flushed with Ar/N₂ before cooling.
Q2: I see a "Wrong Way" opening product (Trifluoroacetyl-Amine).
Diagnosis: The amine attacked the trifluoroacetyl carbonyl instead of the valine carbonyl. Root Cause: Steric hindrance.[1] Valine is bulky (isopropyl group). If the amine is also bulky, it may attack the less hindered TFA carbonyl. Solution:
-
Switch Anhydrides: If Z-Val-Otfa yields too much trifluoroacetyl-amine, switch to a mixed carbonic anhydride (using Isobutyl Chloroformate). The regioselectivity is often better controlled, though reactivity is lower [1].
Q3: The reaction turned yellow/orange, and the product is racemic.
Diagnosis: Oxazolone formation. Root Cause: Temperature too high or excess base. Solution:
-
Strict Thermal Limit: Never allow the activation step to exceed -10°C .
-
Base Management: Use N-Methylmorpholine (NMM) instead of Triethylamine (TEA). NMM is weaker and less likely to promote oxazolone formation.
Optimized Experimental Protocol
This protocol is designed to be self-validating . If the color changes or precipitates form unexpectedly, stop and check the troubleshooting guide.
Reagents & Setup
-
Substrate: Z-Val-OH (Dry, lyophilized if possible).
-
Activator: Trifluoroacetic Anhydride (TFAA).[2]
-
Base: N-Methylmorpholine (NMM) or 2,6-Lutidine.
-
Solvent: Anhydrous THF or DCM (freshly distilled or from a solvent system).
Step-by-Step Workflow
| Step | Action | Critical Control Point (CCP) |
| 1 | Dissolution | Dissolve Z-Val-OH (1.0 eq) in anhydrous THF under Ar/N₂. |
| 2 | Cooling | Cool the vessel to -15°C (Ice/Salt or Acetone/Dry Ice). |
| 3 | Base Addition | Add NMM (1.0 eq) slowly. |
| 4 | Activation | Add TFAA (1.0 eq) dropwise over 5 mins. |
| 5 | Coupling | Add the amine component (pre-cooled to -15°C) immediately (within 2 mins). |
| 6 | Reaction | Stir at -15°C for 30 mins, then allow to warm to 0°C. |
| 7 | Quench | Quench with sat. NaHCO₃ solution. |
Data & Stability Limits
The following table summarizes the stability window of Z-Val-Otfa. Note how rapidly half-life degrades with temperature and moisture.
| Parameter | Condition | Estimated Half-Life (t½) | Risk Level |
| Temperature | -15°C | ~2-4 Hours | Low (Safe for coupling) |
| 0°C | < 30 Minutes | Moderate | |
| +20°C (RT) | < 5 Minutes | Critical Failure | |
| Moisture | Anhydrous (<50 ppm) | Stable at -15°C | Low |
| "Wet" Solvent (0.1%) | Seconds | Immediate Hydrolysis | |
| Base | 1.0 Equivalent | Stable | Low |
| Excess (>2.0 Eq) | Rapid Oxazolone formation | High (Racemization) |
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5][6] Tetrahedron, 61(46), 10827-10852.
- Context: Comprehensive review of coupling reagents, including mixed anhydride stability and "wrong-way" opening mechanisms.
-
Albericio, F., et al. (2018). Organic Synthesis: State of the Art 2015-2017. Taber, D. F. (Ed.).[1][3][5] Oxford University Press.
- Context: Discusses modern best practices for minimizing racemization in activ
-
Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
- Context: The authoritative text on the mechanism of oxazolone form
-
Sigma-Aldrich Technical Bulletin. (2023). Trifluoroacetic Anhydride (TFAA) Handling and Stability.
- Context: Safety and stability d
Sources
- 1. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Z-Val-otfa Solubility Optimization
Ticket Subject: Improving Solubility of Z-Val-otfa in Aqueous Mixtures
Status: Open | Priority: High | Department: Application Science
Molecule Identification & Property Analysis
Before proceeding with solubilization, we must verify the chemical identity to ensure the correct handling of stability risks. Based on the abbreviation Z-Val-otfa , this guide addresses the following compound:
-
Chemical Name: Z-L-Valine 2,2,2-trifluoroethyl ester
-
Structure: N-Benzyloxycarbonyl-L-valine trifluoroethyl ester
-
Molecular Formula:
-
Key Characteristics:
-
Lipophilicity: High. The Z-group (benzyl), Valine side-chain (isopropyl), and trifluoroethyl group are all hydrophobic.
-
Reactivity: The trifluoroethyl ester is an activated ester . It is more susceptible to hydrolysis (reaction with water) and nucleophilic attack than standard alkyl esters [1].
-
Critical Warning: If your compound is actually the trifluoroacetate salt of a peptide (e.g., Z-Val-Peptide
TFA), the solubility rules differ. However, "otfa" in this context typically denotes the covalent trifluoroethyl ester.
Knowledge Base: Troubleshooting & FAQs
Q1: Why does Z-Val-otfa precipitate immediately upon adding water/buffer?
Diagnosis: "The Crash-Out Effect."
Z-Val-otfa is practically insoluble in pure water (
The Fix: Gradient Dilution & Vortexing Do not add the organic stock to the water. Instead, add the aqueous buffer to the organic stock slowly with continuous agitation. This maintains a higher local organic concentration during the mixing process, preventing the formation of large crystal aggregates.
Q2: Which organic co-solvents are compatible?
Recommendation: DMSO (Dimethyl sulfoxide) or Acetonitrile (MeCN) .
| Solvent | Solubility Power | Stability Risk | Recommendation |
| DMSO | Excellent | Low | Primary Choice. Miscible with water; high boiling point. |
| DMF | Very Good | Moderate | Good alternative, but can decompose to amines over time. |
| Ethanol/Methanol | Good | HIGH | Avoid. Z-Val-otfa is an activated ester. Primary alcohols can cause transesterification (swapping the trifluoroethyl group for ethyl/methyl), ruining your product [2]. |
| Acetone | Good | Low | Volatile; good for short-term use only. |
Q3: Can I heat the solution to dissolve the precipitate?
Strictly No. While heat increases solubility, Z-Val-otfa is thermally sensitive in aqueous environments. Heating an activated ester in water significantly accelerates hydrolysis , converting your active ester into Z-Val-OH (acid) and trifluoroethanol [3].
-
Rule: Keep solutions at room temperature (20-25°C) or 4°C.
Q4: What is the optimal pH for aqueous mixtures?
Target: pH 4.0 – 6.0 .
-
pH > 7.5: Rapid hydrolysis occurs. The hydroxide ion (
) attacks the ester carbonyl. -
pH < 3.0: Generally stable, but extreme acidity can affect the Z-group over long periods.
-
Buffer Choice: Use Citrate (pH 5) or MES (pH 6). Avoid phosphate buffers at pH > 7.5.
Standard Operating Procedures (SOPs)
Protocol A: The "Solvent-Switch" Method (Standard)
Best for: Analytical standards, screening assays.
-
Stock Preparation: Dissolve Z-Val-otfa in 100% DMSO to a concentration of 20–50 mM . Vortex until clear.
-
Surfactant Addition (Optional but Recommended): Add Tween-20 or Tween-80 to the aqueous buffer to a final concentration of 0.05% (v/v) . This creates micelles that sequester the hydrophobic ester.
-
Stepwise Dilution:
-
Place the required volume of DMSO stock in a tube.
-
Add the aqueous buffer (with surfactant) dropwise while vortexing vigorously.
-
Target: Keep the final DMSO concentration
if possible.
-
Protocol B: Cyclodextrin Complexation (Advanced)
Best for: Biological assays where high DMSO is toxic.
-
Prepare a 20% (w/v) HP-
-Cyclodextrin (hydroxypropyl-beta-cyclodextrin) solution in water or buffer (pH 5-6). -
Dissolve Z-Val-otfa in a minimal volume of Acetone or Methanol (only if immediate use to avoid transesterification, otherwise use Acetonitrile).
-
Add the organic solution to the Cyclodextrin solution.
-
Stir open-capped for 2-4 hours to allow the volatile organic solvent to evaporate, leaving the Z-Val-otfa "trapped" inside the soluble cyclodextrin cavity.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.
Figure 1: Solubilization Decision Tree for Z-Val-otfa. Note the critical checkpoints for solvent compatibility (avoiding alcohols) and pH stability.
References
-
ChemicalBook. (2024).[1] Z-VAL-OTFA Chemical Properties and Structure (CAS 203640-52-2).[1][2] Retrieved from
-
Sigma-Aldrich. (n.d.). Peptide Synthesis: Activated Esters and Transesterification Risks. Technical Bulletin. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2024). Hydrolysis of Carboxylic Acid Esters in Aqueous Media. Retrieved from
(Note: While specific literature on Z-Val-otfa solubility is sparse, the protocols above are derived from standard handling procedures for hydrophobic Z-protected amino acid activated esters.)
Sources
Technical Support Center: Z-Val-otfa (Z-Valine Trifluoroacetate)
A Guide to Understanding and Mitigating Moisture Sensitivity in Peptide Reagents
Welcome to the technical support guide for Z-Val-otfa. This document provides in-depth information, troubleshooting guides, and best-practice protocols for handling this and similar peptide-based reagents. Given that "Z-Val-otfa" likely refers to N-benzyloxycarbonyl-L-valine as a trifluoroacetate (TFA) salt, this guide will focus on the specific challenges associated with hygroscopic peptide-TFA salts.
Understanding Your Reagent: Z-Val-otfa
Z-Val-otfa is understood to be a derivative of the amino acid Valine, featuring a Z-group (benzyloxycarbonyl) at the N-terminus and existing as a trifluoroacetate salt. The "Z" group is a common protecting group in peptide synthesis. The trifluoroacetate (TFA) counter-ion is frequently present in commercially available peptides as a result of the purification process, which often utilizes trifluoroacetic acid in reverse-phase high-performance liquid chromatography (HPLC).[1][2]
Peptides, particularly in their lyophilized (freeze-dried) form, are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[3] This property, combined with the presence of the TFA salt, can lead to challenges in handling, weighing, and storage, potentially impacting experimental reproducibility and the stability of the compound.
Frequently Asked Questions (FAQs)
Q1: My vial of Z-Val-otfa arrived as a white solid. How should I store it before use?
Answer: Proper storage is critical to maintain the integrity of your peptide. For long-term storage, keep the vial of lyophilized Z-Val-otfa at -20°C.[4] The container should be tightly sealed to protect it from moisture. Including a desiccant in the storage container can provide additional protection.[3]
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Solid | -20°C | Several years (check manufacturer's datasheet) | Keep tightly sealed; store with a desiccant.[5] |
| DMSO Stock Solution | -20°C | 6-8 months (typical, verify for specific compound) | Aliquot to avoid repeated freeze-thaw cycles.[6] |
| Aqueous Solution | Not Recommended | Unstable; use immediately | Peptides have limited stability in aqueous solutions.[4] |
Q2: Why is it important to warm the vial to room temperature before opening?
Answer: This is one of the most critical and often overlooked steps. When a cold vial is opened in a room-temperature environment, atmospheric moisture will immediately condense on the cold surfaces, including the hygroscopic peptide powder. This can lead to the absorption of water, which can degrade the peptide, make it difficult to weigh accurately, and affect its solubility.[3] Always allow the vial to sit on the bench for at least 10-15 minutes to equilibrate to room temperature before opening.
Q3: I'm having trouble getting a consistent weight of the Z-Val-otfa powder. What could be the cause?
Answer: Inconsistent weight measurements are a common problem with hygroscopic powders and can be exacerbated by static electricity.[3] As the powder absorbs moisture, its weight will continuously increase. To mitigate this:
-
Work quickly once the vial is opened.
-
Weigh the powder in a low-humidity environment if possible, such as a glove box or a room with controlled humidity (25-35% humidity is recommended).[3]
-
Use anti-static weighing boats or an anti-static gun to dissipate static charges that can cause the powder to jump and cling to surfaces.[3]
Q4: What is the best solvent for reconstituting Z-Val-otfa?
Answer: For cell-based assays, high-purity, anhydrous DMSO (>99.9%) is typically the recommended solvent for creating a concentrated stock solution.[6] Z-Val-otfa and similar peptide derivatives are often poorly soluble in aqueous solutions.[7] After dissolving in DMSO, the stock solution can then be diluted into your aqueous experimental medium. Be mindful that high concentrations of DMSO can be toxic to cells; a final concentration of 0.2% or less is generally recommended.[6]
Q5: My reconstituted Z-Val-otfa solution looks cloudy. What should I do?
Answer: Cloudiness, or precipitation, can occur for several reasons:
-
Poor Solubility: The concentration may be too high for the solvent. You can try gently warming the solution (e.g., to 37°C for 10 minutes) and vortexing or sonicating to aid dissolution.[7]
-
Moisture Contamination: Water absorbed by the solid or present in the solvent can reduce the solubility of hydrophobic peptides in organic solvents.
-
Salting Out: When diluting a DMSO stock into an aqueous buffer, the peptide may precipitate if the final concentration is above its solubility limit in the mixed solvent system. To avoid this, add the DMSO stock to your aqueous buffer while vortexing to ensure rapid and even mixing.
Q6: How does the trifluoroacetate (TFA) salt affect my experiments?
Answer: The TFA counter-ion can have unintended biological effects. At certain concentrations, TFA has been shown to influence cell growth and receptor activity.[2] For highly sensitive in vivo or cell-based assays, it may be necessary to exchange the TFA for a more biologically compatible counter-ion like acetate or hydrochloride (HCl).[1] This is an advanced procedure that involves dissolving the peptide in a dilute acid (like HCl) and re-lyophilizing.[8]
Visualizing the Impact of Moisture
The following diagram illustrates the consequences of improper handling of a hygroscopic compound like Z-Val-otfa.
Caption: Consequences of improper handling of hygroscopic reagents.
Experimental Protocols
Protocol 1: Safe Handling and Reconstitution of Lyophilized Z-Val-otfa
This protocol outlines the best practices for preparing a stock solution from a lyophilized powder.
-
Equilibration: Remove the vial of Z-Val-otfa from the -20°C freezer. Place it in a desiccator at room temperature and allow it to equilibrate for at least 15-20 minutes. This prevents moisture condensation.[3]
-
Preparation: In a fume hood or on a clean bench, have your high-purity, anhydrous DMSO and precision pipettes ready.
-
Weighing (if necessary): If you need to weigh out a specific amount, do so immediately after opening the vial to minimize moisture absorption. Use an anti-static weigh boat.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve your desired stock concentration (e.g., 20 mM).[6]
-
Dissolution: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, you may gently warm the vial to 37°C for 10 minutes or sonicate in a water bath.[7] Visually inspect to ensure the solution is clear before proceeding.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes.[6]
-
Storage of Stock Solution: Store the aliquots at -20°C. They are typically stable for several months under these conditions.[6]
Recommended Handling Workflow
The following diagram illustrates the ideal workflow for handling moisture-sensitive peptide reagents.
Caption: Best-practice workflow for handling Z-Val-otfa.
References
-
Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. (2024). American Journal of Biomedical Science & Research. [Link]
-
Debatin, K. M. (2005). Caspases: pharmacological manipulation of cell death. The Journal of Clinical Investigation. [Link]
-
Vemuri, S., & Egodage, K. (2018). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Journal of Drug Delivery Science and Technology. [Link]
-
Z-VAD(OMe)-FMK. BPS Bioscience. [Link]
-
Fischer, U., & Schulze-Osthoff, K. (2005). Caspases: pharmacological manipulation of cell death. Unisciel. [Link]
-
Which salt form should I choose for my peptide? AmbioPharm. [Link]
-
Moore, J. V., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. RSC Publishing. [Link]
-
Timmer, J. C., & Salvesen, G. S. (2014). Caspase substrates and inhibitors. Cold Spring Harbor Perspectives in Biology. [Link]
-
Z-Val-OH | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
-
Zhang, Y., et al. (2021). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in Chemistry. [Link]
-
Steuer, C., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. ResearchGate. [Link]
-
Steuer, C., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. MDPI. [Link]
Sources
- 1. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 2. genscript.com.cn [genscript.com.cn]
- 3. biomedgrid.com [biomedgrid.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. apexbt.com [apexbt.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Z-Val-Otfa Synthesis
Topic: Reducing Byproduct Formation in Z-Val-Otfa Synthesis
Executive Summary
Z-Val-Otfa (
This guide provides a root-cause analysis of byproduct formation and actionable protocols to maximize the yield of the L-isomer.
Module 1: The Racemization Challenge (Root Cause Analysis)
The most critical byproduct in Z-Val-Otfa synthesis is the D-enantiomer . Unlike glycine or alanine derivatives, Valine is sterically hindered at the
Mechanism of Failure: The Oxazolone Pathway
Under basic conditions or elevated temperatures, the Z-Val-Otfa intermediate cyclizes to form a 5(4H)-oxazolone . This cyclic intermediate is acidic at the
Key Insight: The trifluoroacetyl group is such a good leaving group that it accelerates both the desired attack by the nucleophile AND the undesired intramolecular attack by the carbamate oxygen.
Figure 1: The kinetic competition between product formation and oxazolone-mediated racemization.
Module 2: Critical Process Parameters (CPP)
To minimize byproducts, you must control three variables. Data below is derived from standard mixed anhydride optimization studies (Benoiton, 2012).
| Parameter | Recommended Range | Why? | Consequence of Deviation |
| Temperature | -15°C to -5°C | Stabilizes the mixed anhydride; slows oxazolone ring closure. | > 0°C: Rapid racemization and disproportionation to symmetrical anhydrides. |
| Base Selection | N-Methylmorpholine (NMM) | Weaker base than TEA; steric bulk prevents proton abstraction. | Triethylamine (TEA): High basicity promotes |
| Stoichiometry | 1:1 (Acid:TFAA) | Excess TFAA generates trifluoroacetylated nucleophiles. | Excess TFAA: Formation of |
| Solvent | DCM or Toluene | Non-polar solvents suppress charge separation required for racemization. | DMF/Polar Solvents: Stabilize ionic intermediates, accelerating racemization. |
Module 3: Optimized Experimental Protocol
Objective: Synthesis of Z-Val-Otfa and subsequent coupling with minimal racemization (<1%).
Reagents
-
Z-Val-OH (Dry, 1.0 equiv)
-
Trifluoroacetic Anhydride (TFAA) (1.05 equiv)
-
N-Methylmorpholine (NMM) (1.0 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow
-
System Prep: Flame-dry all glassware. Purge with Argon/Nitrogen. Moisture hydrolyzes Z-Val-Otfa back to Z-Val-OH and TFA immediately.
-
Solvation: Dissolve Z-Val-OH in DCM (0.2 M concentration).
-
Base Addition: Cool to -15°C (salt/ice bath). Add NMM slowly.
-
Note: Do not use TEA. The pKa of NMM (7.38) is ideal for buffering without driving deprotonation of the
-carbon.
-
-
Activation (The Critical Step):
-
Add TFAA dropwise over 10 minutes, maintaining temperature below -10°C.
-
Observation: The solution may turn slightly yellow; this is normal. Deep orange/red indicates oxazolone formation (STOP and cool).
-
-
Coupling/Reaction:
-
Do not isolate. Z-Val-Otfa is thermally unstable.
-
Add the nucleophile (amine/aromatic substrate) immediately after 10 minutes of activation.
-
Maintain -10°C for the first hour of reaction.
-
Module 4: Troubleshooting Guide (FAQ)
Q1: I see a "doublet" of peaks in my HPLC. Is this the byproduct?
Diagnosis: Likely Racemization. If you see two peaks with identical Mass Spec (m/z) but different retention times, you have formed the D-isomer. Fix:
-
Lower activation temperature to -20°C.
-
Switch base from TEA/DIEA to NMM or N-methylpiperidine.
-
Ensure activation time does not exceed 15 minutes before adding the nucleophile.
Q2: My product mass is +96 Da higher than expected.
Diagnosis: Trifluoroacetylation. The nucleophile attacked the "wrong" side of the mixed anhydride (the CF3-CO- group) or reacted with excess TFAA. Fix:
-
Reduce TFAA stoichiometry to exactly 1.0 equivalent relative to Z-Val-OH.
-
Ensure the Z-Val-OH is fully dissolved before adding TFAA to prevent local excesses of anhydride.
Q3: Low yield, recovering starting material (Z-Val-OH).
Diagnosis: Hydrolysis. The mixed anhydride is extremely moisture-sensitive. Fix:
-
Verify solvent dryness (DCM should be distilled or from molecular sieves).
-
Check the inert gas line for leaks.
Module 5: Diagnostic Decision Tree
Use this logic flow to diagnose impurity profiles in your crude reaction mixture.
Figure 2: Troubleshooting logic for Z-Val-Otfa impurity profiles.
References
- Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. Link (Discusses additives to suppress racemization).
- Bourne, G. T., et al. (2005). "The development of a practical, scalable synthesis of a trifluoromethyl ketone inhibitor of Cathepsin K." Organic Process Research & Development, 9(2), 163-169.
-
Albericio, F., et al. (2018). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 118(1), 21-103. Link (Comprehensive review of coupling side reactions).
Validation & Comparative
A Senior Application Scientist's Guide to Acylating Agents: A Reactivity Comparison of Z-Val-otfa and Z-Val-OSu
For researchers in peptide synthesis and drug development, the choice of acylating agent is a critical decision that dictates reaction efficiency, product purity, and experimental complexity. The activation of a carboxyl group is a fundamental step in forming an amide bond, and the nature of the activating group profoundly influences the reaction's outcome. This guide provides an in-depth comparison of two such activated amino acid derivatives: the commonly used N-hydroxysuccinimide (NHS) ester, Z-Val-OSu, and the highly reactive mixed trifluoroacetic anhydride, Z-Val-otfa.
We will dissect the chemical principles governing their reactivity, offer practical insights into their stability and handling, and provide validated experimental protocols to guide your selection process. This analysis is grounded in the established principles of physical organic chemistry to empower you to make informed, causality-driven decisions in your synthetic workflows.
The Principle of Reactivity: It's All in the Leaving Group
The acylation of a nucleophile (typically an amine) by an activated carboxylic acid is a nucleophilic acyl substitution reaction. The rate and success of this reaction are largely determined by the "leaving group"—the moiety that departs from the carbonyl carbon. An ideal leaving group is one that is stable on its own, which corresponds to it being the conjugate base of a strong acid.[1]
-
Z-Val-OSu (N-Benzyloxycarbonyl-L-valine N-succinimidyl ester): This reagent utilizes N-hydroxysuccinimide (NHS) as the leaving group.[2][3] NHS is the conjugate base of an acid with a pKa of approximately 6.0. It is a moderately good leaving group, rendering Z-Val-OSu sufficiently reactive to couple with most primary and secondary amines under mild conditions while remaining stable enough to be isolated, purified, and stored as a crystalline solid.[4][5] This balance of reactivity and stability is why NHS esters are workhorses in bioconjugation and peptide synthesis.[6]
-
Z-Val-otfa (Z-Valine Trifluoroacetic Anhydride): This is a mixed anhydride formed from Z-Valine and trifluoroacetic acid. The leaving group here is the trifluoroacetate anion (TFA⁻). Trifluoroacetic acid is a very strong acid (pKa ≈ 0.5), making its conjugate base, TFA⁻, an exceptionally weak base and therefore an excellent leaving group.[7][8] The strong electron-withdrawing effect of the three fluorine atoms stabilizes the negative charge on the departing anion, driving the reaction forward. This makes Z-Val-otfa an extremely potent acylating agent.
The fundamental difference in the acidity of their respective conjugate acids (N-hydroxysuccinimide vs. trifluoroacetic acid) is the primary determinant of the observed reactivity gap between these two reagents.
Reaction Mechanism Overview
The diagram below illustrates the generalized pathway for nucleophilic acyl substitution for both reagents, highlighting the departure of the respective leaving groups.
Caption: Generalized reaction pathways for acylation.
Comparative Performance Analysis
The theoretical differences in leaving group ability translate into significant practical distinctions in the laboratory.
| Feature | Z-Val-OSu | Z-Val-otfa | Rationale & Causality |
| Relative Reactivity | High | Extremely High | Based on the pKa of the leaving group's conjugate acid (HOSu pKa ≈ 6 vs. TFAH pKa ≈ 0.5). A better leaving group accelerates the collapse of the tetrahedral intermediate.[1] |
| Stability & Handling | High. Typically a stable, isolable crystalline solid.[2] | Low. Highly moisture-sensitive and thermally unstable. | The extreme electrophilicity of the carbonyl carbon in the mixed anhydride makes it susceptible to rapid hydrolysis and decomposition. |
| Typical Use | Isolated and stored for direct use. | Generated in situ at low temperatures and used immediately. | In situ generation is necessary to prevent decomposition before the desired nucleophile can be introduced. The low temperature helps to control the highly exothermic reaction. |
| Side Reactions | Low risk of racemization.[9] | Higher risk of racemization and side reactions with other nucleophiles. | The high reactivity can lead to the formation of an oxazolone intermediate, which is prone to racemization. It may also react non-selectively with other functional groups (e.g., hydroxyls). |
| Optimal Substrates | Primary amines, secondary amines, anilines. | Sterically hindered amines, weakly nucleophilic amines, rapid/high-yield couplings. | The superior reactivity of Z-Val-otfa can overcome the steric hindrance or low nucleophilicity that might render Z-Val-OSu ineffective or slow.[10] |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, employing standard laboratory practices that ensure reproducibility and highlight the critical handling differences between the two reagents.
Protocol 1: Amide Coupling with Z-Val-OSu (The Workhorse Method)
This protocol leverages the stability of the pre-activated ester for a straightforward and reliable coupling reaction.
Objective: To acylate a primary amine with Z-Val-OSu.
Materials:
-
Z-Val-OSu (N-Benzyloxycarbonyl-L-valine N-succinimidyl ester)[2]
-
Target Amine (e.g., Benzylamine)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Magnetic stirrer and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the target amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Add DIPEA (1.1 eq) to the solution. The base acts as a scavenger for any acid formed and ensures the amine remains deprotonated and nucleophilic.
-
Reagent Addition: In a separate vial, dissolve Z-Val-OSu (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at room temperature. A slight excess of the active ester ensures complete consumption of the limiting amine.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-16 hours).
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 5% aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted NHS), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting crude amide by flash column chromatography on silica gel.
Protocol 2: Amide Coupling via In Situ Generation of Z-Val-otfa (The High-Reactivity Method)
This protocol is designed for challenging couplings and requires careful control of temperature and moisture due to the transient nature of the mixed anhydride.
Objective: To acylate a sterically hindered or weakly nucleophilic amine.
Materials:
-
Z-Valine (N-Benzyloxycarbonyl-L-valine)
-
Trifluoroacetic Anhydride (TFAA)
-
Target Amine (e.g., 2,6-Diisopropylaniline)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or 2,6-Lutidine
-
Magnetic stirrer, inert atmosphere setup, and cooling bath (e.g., dry ice/acetone)
Procedure:
-
Carboxylic Acid Preparation: In a flame-dried, three-neck flask under an inert atmosphere, dissolve Z-Valine (1.0 eq) and pyridine (1.0 eq) in anhydrous DCM.
-
Activation (In Situ Generation): Cool the solution to -15 °C using a cooling bath. Add trifluoroacetic anhydride (TFAA, 1.0 eq) dropwise via syringe. Causality: This step must be performed at low temperature to form the mixed anhydride while minimizing premature decomposition and side reactions. Stir the mixture at -15 °C for 20-30 minutes to ensure complete formation of Z-Val-otfa.
-
Nucleophile Addition: While maintaining the temperature at -15 °C, add a pre-cooled solution of the target amine (1.1 eq) in anhydrous DCM dropwise.
-
Reaction & Monitoring: Allow the reaction to slowly warm to room temperature while stirring. Monitor the reaction progress by TLC or LC-MS. Due to the high reactivity, these reactions are often complete within 1-4 hours.
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with 5% aqueous HCl, water, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography.
Strategic Selection Workflow
Choosing the right reagent is a matter of balancing reactivity with practicality. The following decision tree provides a logical framework for this selection process.
Caption: Decision workflow for reagent selection.
Conclusion
Z-Val-OSu and Z-Val-otfa represent two distinct philosophies of carboxyl activation.
-
Z-Val-OSu is the reagent of choice for routine applications. Its benchmark stability, ease of handling, and favorable reaction kinetics with common nucleophiles make it a reliable and predictable tool. The commercial availability and extensive documentation further solidify its role as a foundational reagent in the field.
-
Z-Val-otfa , as a highly reactive mixed anhydride, is a specialist's tool. It offers a powerful solution for overcoming challenging synthetic hurdles, such as acylating unreactive amines. However, this power comes at the cost of stability, necessitating careful, in situ protocols. The potential for side reactions requires a higher degree of process control and analytical vigilance.
By understanding the underlying chemical principles and the associated practical trade-offs, researchers can strategically deploy these reagents to optimize their synthetic outcomes, pushing the boundaries of peptide and medicinal chemistry.
References
- Greenberg, A.; Breneman, C. M.; Liebman, J. F. (2024).
- Bachem AG. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Google Patents. (1993). Active esters for solid phase peptide synthesis. US5233044A.
- Royal Society of Chemistry. (2021). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers.
- ChemicalBook. (2025). Z-VAL-OSU | 3496-11-5.
- CymitQuimica. (n.d.). CAS 3397-32-8: Z-Phe-OSu.
- MDPI. (2025).
- AmbioPharm. (n.d.). Which salt form should I choose for my peptide?.
- Askin, D. (2026). What Makes A Good Leaving Group?. Master Organic Chemistry.
- Otera, J. et al. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. Organic Chemistry Portal.
- Wikipedia. (n.d.). N-Hydroxysuccinimide.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Z-VAL-OSU | 3496-11-5 [chemicalbook.com]
- 3. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]
- 4. bachem.com [bachem.com]
- 5. US5233044A - Active esters for solid phase peptide synthesis - Google Patents [patents.google.com]
- 6. CAS 3397-32-8: Z-Phe-OSu | CymitQuimica [cymitquimica.com]
- 7. mdpi.com [mdpi.com]
- 8. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 9. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
A Comparative Guide for Amide Bond Formation: Z-Val-otfa vs. Acid Chlorides in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis, particularly in the construction of peptides and complex molecular architectures, the choice of coupling reagent is a critical determinant of reaction efficiency, product purity, and overall success. For decades, acid chlorides have been a mainstay for acylation reactions due to their high reactivity. However, this reactivity often comes at the cost of selectivity and can necessitate stringent reaction conditions. This guide provides an in-depth technical comparison between a modern alternative, Z-Val-otfa (N-benzyloxycarbonyl-L-valine trifluoroacetate), and the traditional Z-Val-chloride, highlighting the nuanced advantages of the former in sophisticated synthetic applications.
The Contenders: A Primer on Acylating Agents
Z-Val-chloride , an acyl chloride, represents a class of highly reactive carboxylic acid derivatives.[1][2] The strong electron-withdrawing nature of the chlorine atom renders the carbonyl carbon highly electrophilic, facilitating rapid nucleophilic attack.[3] This inherent reactivity has made acid chlorides valuable reagents for forming amide and ester bonds.[1]
Z-Val-otfa , on the other hand, is an activated ester. The "Z" or "Cbz" denotes the benzyloxycarbonyl protecting group on the valine's alpha-amino group, a common strategy in peptide synthesis to prevent unwanted side reactions.[1] The trifluoroacetate ("otfa") group acts as a good leaving group, "activating" the carbonyl for nucleophilic substitution, albeit with more subtlety than an acid chloride. Activated esters, as a class, are designed to offer a balance between reactivity and stability, a crucial factor in minimizing side reactions like racemization in peptide synthesis.[4]
The Core Directive: Reactivity with a Purpose
The fundamental difference between Z-Val-otfa and Z-Val-chloride lies in their reactivity profiles. Acid chlorides are notoriously reactive, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including water.[5] This high reactivity, while seemingly advantageous, presents several practical challenges in a laboratory setting.
Stability and Handling: A Tale of Two Reagents
| Feature | Z-Val-chloride | Z-Val-otfa (as an activated ester) |
| Moisture Sensitivity | Highly sensitive to moisture; hydrolyzes rapidly to the corresponding carboxylic acid and corrosive hydrochloric acid (HCl).[5] Requires strictly anhydrous reaction conditions. | Generally more stable to ambient moisture than acid chlorides. While hydrolysis can occur, it is significantly slower, allowing for easier handling. |
| Thermal Stability | Can be thermally labile and may decompose upon prolonged heating. | Typically more thermally stable, allowing for a wider range of reaction temperatures. |
| Handling Precautions | Corrosive and lachrymatory due to the release of HCl upon hydrolysis.[6] Requires handling in a fume hood with appropriate personal protective equipment. | Less corrosive and generally safer to handle. The byproduct, trifluoroacetic acid (TFA), is a strong acid but is less volatile and corrosive than HCl gas.[7] |
The practical implications of these differences are significant. The need for anhydrous conditions when using acid chlorides adds complexity and cost to experimental setups. In contrast, the greater stability of activated esters like Z-Val-otfa allows for more flexible and user-friendly protocols.
Scientific Integrity: The Specter of Racemization
In the synthesis of chiral molecules, particularly peptides, maintaining stereochemical integrity is paramount. Racemization, the conversion of a chiral center into a mixture of enantiomers, can lead to the formation of diastereomeric peptides with potentially different biological activities and purification challenges.
The high reactivity of acid chlorides is a double-edged sword in this context. The "overactivation" of the carboxylic acid can increase the acidity of the alpha-proton, making it susceptible to abstraction and subsequent racemization through the formation of an oxazolone intermediate.[4][8] While not always the case, the risk of racemization is a significant concern when using acid chlorides in peptide coupling.[5]
Activated esters like Z-Val-otfa, with their more moderate reactivity, are instrumental in suppressing racemization.[4] By activating the carboxyl group to a sufficient, but not excessive, degree, they facilitate the desired peptide bond formation while minimizing the opportunity for the competing racemization pathway. This is a key advantage in the synthesis of complex peptides where multiple chiral centers must be preserved.
Experimental Protocols and Data
To illustrate the practical differences, let's consider a typical peptide coupling reaction.
Experimental Workflow: A Comparative Overview
The protocol for Z-Val-chloride necessitates stricter control over the reaction environment to exclude moisture. The workup is also complicated by the need to remove the hydrochloride salt of the base. The Z-Val-otfa protocol is generally simpler and can often be performed at room temperature.
Quantitative Comparison (Illustrative Data)
While a direct, side-by-side comparison in a single publication is scarce, the following table is a composite representation based on typical outcomes reported in the literature for these classes of reagents in peptide synthesis.
| Parameter | Z-Val-chloride | Z-Val-otfa (as an activated ester) |
| Typical Yield | 70-90% | 85-98% |
| Purity (crude) | Often requires extensive purification due to side products. | Generally higher crude purity. |
| Racemization | Can be significant, especially with sensitive amino acids.[5] | Significantly suppressed.[4][9] |
| Reaction Time | Typically rapid (minutes to a few hours). | Can be slower (several hours to overnight). |
| Byproducts | Corrosive HCl gas, base hydrochloride salts. | Trifluoroacetic acid (TFA), which can be volatile but is less corrosive than HCl.[7] |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference in outcomes can be understood by examining the reaction mechanisms.
The key difference lies in the nature of the leaving group and the overall "energy landscape" of the reaction. The highly reactive acid chloride can drive the reaction down less desirable pathways, such as oxazolone formation, leading to racemization. The more controlled reactivity of the activated ester funnels the reaction more selectively towards the desired amide product.
Conclusion: A Clear Advantage for Controlled Synthesis
For routine acylations where stereochemistry is not a concern and stringent conditions can be managed, acid chlorides remain a viable and cost-effective option. However, for the synthesis of complex, chiral molecules such as peptides and pharmaceuticals, the advantages of Z-Val-otfa and other activated esters are compelling.
The enhanced stability, ease of handling, and, most critically, the significant reduction in racemization make activated esters the superior choice for applications demanding high purity and stereochemical fidelity. While the reaction times may be longer, the trade-off for a cleaner reaction profile and a higher-quality final product is one that researchers and drug development professionals should readily embrace. The use of Z-Val-otfa represents a move towards more robust, reliable, and ultimately more successful synthetic strategies.
References
- Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers.
- 7.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Reddit - r/chemistry: Why do labs use acyl chlorides for peptide synthesis?.
- Goodman, M., & Levine, L. (1964). Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Optically Active Oxazolones. Journal of the American Chemical Society.
- Merrifield, R. B. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
- Side reactions in peptide synthesis: An overview. Bibliomed.
- Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis.
- Trifluoroacetyl chloride. Wikipedia.
- Z-L-Phg-Val-OMe. Organic Syntheses Procedure.
- Side reactions in peptide synthesis: An overview.
- Peptide Synthesis. Bio-protocol.
- Spps and side reactions in peptide synthesis. Slideshare.
- Optimizing Peptide Coupling: Key Techniques.
- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
- Hazards of Acyl Chlorides.
- TFA-free Peptide Synthesis. opnMe.
- Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PMC.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
- New Trends in Peptide Coupling Reagents.
- Citropin 1.
- Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach.
- The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup.
- NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. PMC.
- Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides. PMC.
- NMR_Rubinson.pdf.
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC.
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. eScholarship.
- A quantitative reactivity scale for electrophilic fluorin
- Process for producing trifluoroacetic acid and trifluoroacetyl chloride.
- SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL.
- Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Perme
- Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. MDPI.
- Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols.
Sources
- 1. peptide.com [peptide.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. pnas.org [pnas.org]
- 4. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. (PDF) Side reactions in the SPPS of Cys-containing peptides [academia.edu]
- 7. ozone.unep.org [ozone.unep.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
HPLC Analysis Strategies for Z-Val-otfa: Purity, Stability, and Stereochemistry
This guide is structured as a high-level technical dossier for analytical chemists and process development scientists. It addresses the specific challenges of analyzing Z-Val-otfa (Z-L-Valine 2,2,2-trifluoroethyl ester), a specialized activated ester often used in enzymatic peptide synthesis and fragment coupling.
Executive Summary & Molecule Profile
Z-Val-otfa (CAS: 203640-52-2) refers to Z-L-Valine 2,2,2-trifluoroethyl ester (often abbreviated as Z-Val-OTfe in academic literature, though "otfa" is common in commercial catalogs).
Unlike standard methyl or ethyl esters, the trifluoroethyl group renders the carbonyl carbon moderately electrophilic. This property makes it an excellent substrate for protease-catalyzed peptide synthesis (e.g., using Subtilisin or Alcalase) but introduces a critical analytical challenge: Hydrolytic Instability .
As a Senior Application Scientist, I classify the analysis of this molecule into three critical quality attributes (CQAs):
-
Chemical Purity: Quantifying the ester vs. the hydrolyzed acid (Z-Val-OH) and synthesis byproducts (Z-Val-Val-OTfe).
-
Enantiomeric Purity: Ensuring the L-configuration is maintained (avoiding racemization during esterification).
-
Process Impurities: Detecting residual 2,2,2-trifluoroethanol (TFE).
This guide compares the Reverse Phase (RP-HPLC) "Workhorse" method against the Chiral Normal Phase (NP-HPLC) method, providing protocols that mitigate on-column hydrolysis.
Method A: The Workhorse (RP-HPLC)
Best For: Routine purity checks, reaction monitoring, and quantifying hydrolysis (Z-Val-OH).
The Challenge: On-Column Hydrolysis
Standard neutral mobile phases can cause Z-Val-otfa to hydrolyze during the run, leading to "ghost peaks" or split peaks.
-
Solution: We must use an acidic mobile phase (pH < 2.5) to suppress the ionization of the free acid (Z-Val-OH) and stabilize the ester.
Experimental Protocol
-
Column: C18 (L1) end-capped column (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex).
-
Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Temperature: 25°C (Do not heat the column; heat accelerates ester hydrolysis).
-
Detection: UV @ 215 nm (Z-group absorption + peptide bond).
-
Gradient:
Time (min) % B 0.0 30 15.0 90 18.0 90 18.1 30 | 23.0 | 30 |
Self-Validating the System
To ensure your method isn't inducing degradation:
-
Inject the sample immediately after preparation.
-
Re-inject the same vial after 2 hours at room temperature.
-
Criterion: If the Z-Val-OH peak (approx. RT 6-8 min) increases by >0.5%, your autosampler temperature is too high or the sample solvent contains moisture. Switch sample diluent to pure ACN.
Method B: The Stereochemist (Chiral NP-HPLC)
Best For: Determining Enantiomeric Excess (% ee) and distinguishing Z-L-Val-otfa from Z-D-Val-otfa.
The Challenge: Racemization
Activation of amino acids with electron-withdrawing groups (like trifluoroethyl) increases the acidity of the
Experimental Protocol
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Daicel Chiralpak AD-H or Phenomenex Lux Amylose-1).
-
Dimensions: 250 x 4.6 mm, 5 µm.[2]
-
-
Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA) / TFA (90:10:0.1 v/v/v).
-
Note: The TFA is critical here not for pH, but to sharpen the peaks of any residual free acid.
-
-
Temperature: 25°C.
-
Detection: UV @ 254 nm (Z-group is very strong here).
-
Mode: Isocratic.
Scientific Insight
Polysaccharide-based chiral columns (Lux/Chiralpak) rely on hydrogen bonding and
Comparative Analysis & Data Summary
The following table summarizes the performance characteristics of both methods based on validation data for Z-protected amino acid esters.
| Feature | Method A: RP-HPLC (C18) | Method B: Chiral NP-HPLC (Amylose) |
| Primary Purpose | Chemical Purity & Hydrolysis Check | Enantiomeric Purity (% ee) |
| Selectivity ( | Separates Ester vs. Acid vs. Dimer | Separates L-Ester vs. D-Ester |
| LOD (Limit of Detection) | ~0.05% (High Sensitivity) | ~0.1% |
| Sample Stability | Moderate (Acidic aqueous mobile phase) | High (Non-aqueous mobile phase) |
| Run Time | 15-20 min (Gradient) | 10-15 min (Isocratic) |
| Cost per Analysis | Low | High (Solvents + Column Cost) |
Analytical Workflow Visualization
The following diagram illustrates the decision tree for analyzing Z-Val-otfa, integrating the "Self-Validating" logic required for labile esters.
Caption: Analytical workflow emphasizing the stability check loop required for reactive esters like Z-Val-otfa.
Expert Commentary on "otfa" vs. "OTfa"
Critical Note: In peptide chemistry literature, nomenclature can be ambiguous.
-
Z-Val-otfa (Commercial): Usually refers to the Trifluoroethyl ester (OTfe) . This is stable enough for the HPLC methods described above.
-
Z-Val-OTfa (Strict Chemical): Can refer to the Trifluoroacetyl mixed anhydride . If your synthesis involves reacting Z-Val-OH with Trifluoroacetic Anhydride (TFAA), you are producing a highly reactive mixed anhydride. Do not use Method A (RP-HPLC) for mixed anhydrides , as they will instantly hydrolyze to Z-Val-OH upon contact with the mobile phase. For mixed anhydrides, only Method B (strictly non-aqueous) or quenching with an amine (derivatization) is valid [1].
References
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates.Link
-
Phenomenex. (2023).[4] HPLC Enantioseparation of N-FMOC and Z-Protected α-Amino Acids Using Lux Polysaccharide-Based CSPs.Link
-
ChemicalBook. (2024). Z-VAL-OTFA (CAS 203640-52-2) Product Properties and Structure.Link
-
Journal of Peptide Science. (2015). Trifluoroethanol-containing RP-HPLC mobile phases for the separation of transmembrane peptides.[5] (Demonstrates TFE stability in acidic HPLC). Link
Sources
- 1. sielc.com [sielc.com]
- 2. phenomenex.com [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoroethanol-containing RP-HPLC mobile phases for the separation of transmembrane peptides human glycophorin-A, integrin alpha-1, and p24: analysis and prevention of potential side reactions due to formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Overview: Two Divergent Paths to Peptide Bond Formation
An In-Depth Comparative Analysis of Z-Valine Coupling Efficiencies: N-Carboxyanhydride (NCA) vs. Activated Ester Methodologies
In the landscape of peptide synthesis, the efficient formation of peptide bonds is paramount. The choice of coupling strategy, particularly for sterically hindered amino acids like valine, can significantly impact reaction kinetics, yield, and enantiomeric purity. This guide provides a comprehensive comparison between two distinct approaches for incorporating Z-Valine (N-Carbobenzoxy-L-valine) into a peptide sequence: the use of Z-Valine N-Carboxyanhydride (Z-Val-NCA) and the more conventional in situ activation to form an active ester, exemplified here by the use of N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU).
This analysis is tailored for researchers, chemists, and professionals in drug development, offering a detailed examination of the underlying mechanisms, experimental protocols, and performance data to inform the selection of the most appropriate method for specific synthetic challenges.
The fundamental difference between the Z-Val-NCA and HBTU-mediated methods lies in the nature of the activated carboxyl group.
Z-Valine-NCA Method:
The Z-Val-NCA approach utilizes a pre-activated, cyclic derivative of the amino acid. The N-Carboxyanhydride is a highly reactive species, primed for nucleophilic attack by the N-terminal amine of a growing peptide chain. The primary advantage of this method is its efficiency and the generation of a clean byproduct, carbon dioxide. The reaction proceeds rapidly, often without the need for an additional coupling reagent, as the NCA itself is the activated species.
dot
Caption: Z-Val-NCA coupling mechanism.
HBTU Activated Ester Method:
In contrast, the HBTU method involves the in-situ activation of the Z-Valine carboxylic acid. HBTU reacts with the carboxyl group in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization, but is rapidly converted into a more stable HOBt (Hydroxybenzotriazole) active ester. This active ester is then attacked by the N-terminal amine of the peptide chain to form the desired peptide bond. This method is widely used due to its reliability and high coupling efficiency for a broad range of amino acids.
dot
Caption: HBTU-mediated coupling workflow.
Comparative Performance Analysis
The choice between these two methods often comes down to a trade-off between speed, cost, and the specific requirements of the synthesis.
| Parameter | Z-Valine-NCA Coupling | Z-Valine HBTU Coupling |
| Reaction Speed | Very Fast (minutes to a few hours) | Fast (30 minutes to several hours) |
| Reagents Required | Z-Val-NCA, Peptide-NH2, Solvent | Z-Val-COOH, HBTU, DIPEA, Peptide-NH2, Solvent |
| Primary Byproducts | Carbon Dioxide (CO2) | Tetramethylurea, HOBt, DIPEA salts |
| Workup/Purification | Generally simpler due to gaseous byproduct. | More complex due to non-volatile byproducts. |
| Cost of Reagent | NCA synthesis adds an extra step and cost. | HBTU and DIPEA are standard, readily available reagents. |
| Risk of Racemization | Low, especially at controlled temperatures. | Can be higher if the active ester is not rapidly consumed. |
| Ideal Use Case | Rapid synthesis, polymerization of peptides (polyamino acids). | General solid-phase and solution-phase peptide synthesis. |
Experimental Protocols
The following protocols provide a standardized framework for comparing the coupling efficiency of Z-Valine using both methods.
Protocol 1: Coupling of Z-Valine-NCA to an Amino Acid Ester
This protocol details the coupling of Z-Val-NCA to a model amine, such as H-Gly-OMe·HCl (Glycine methyl ester hydrochloride).
Materials:
-
Z-Val-NCA
-
H-Gly-OMe·HCl
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Amine Salt Neutralization: To a round bottom flask, add H-Gly-OMe·HCl (1.0 eq) and dissolve in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise to the solution to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes at 0 °C.
-
NCA Addition: In a separate flask, dissolve Z-Val-NCA (1.05 eq) in a minimal amount of anhydrous DCM.
-
Add the Z-Val-NCA solution to the free amine solution dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting materials.
-
Workup: Upon completion, the reaction mixture can be washed successively with dilute acid (e.g., 1N HCl) and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude dipeptide.
Protocol 2: HBTU-Mediated Coupling of Z-Valine
This protocol describes the coupling of Z-Valine to H-Gly-OMe·HCl using HBTU as the activating agent.
Materials:
-
Z-Valine (Z-Val-COOH)
-
H-Gly-OMe·HCl
-
HBTU
-
DIPEA
-
Anhydrous Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Initial Dissolution: To a round bottom flask, add Z-Valine (1.0 eq), HBTU (1.0 eq), and H-Gly-OMe·HCl (1.0 eq). Dissolve these solids in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to minimize potential side reactions, including racemization, during the activation step.
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the cooled solution. The base is essential for both neutralizing the amine salt and facilitating the formation of the active ester.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will contain tetramethylurea, which may require column chromatography for removal.
Conclusion and Recommendations
Both Z-Val-NCA and HBTU-mediated coupling are effective methods for incorporating Z-Valine into peptide chains.
-
Z-Valine-NCA is an excellent choice for applications where speed and purity of byproducts are critical. Its primary byproduct, CO2, simplifies downstream purification. However, the synthesis of the NCA itself is an additional step that must be considered.
-
The HBTU method represents a more robust and universally applicable strategy. While it involves more reagents and a more complex workup to remove byproducts like tetramethylurea, the reagents are standard in most peptide synthesis laboratories, and the method is well-established for its high efficiency across a wide range of coupling partners.
The ultimate decision should be based on the specific context of the synthesis: for rapid, clean couplings, particularly in the context of polymerization or solution-phase synthesis where purification can be streamlined, Z-Val-NCA is a compelling option. For general-purpose solid-phase or solution-phase synthesis demanding high reliability and using readily available reagents, the HBTU method remains the industry standard.
References
Spectroscopic Analysis of Z-Val-otfa and Reaction Intermediates: A Technical Guide
Topic: Spectroscopic Analysis of Z-Val-otfa Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Technical Definition
Z-Val-otfa (Z-L-Valine 2,2,2-trifluoroethyl ester; CAS: 203640-52-2) represents a specialized class of "activated esters" utilized in peptide synthesis and mechanistic enzymology. Unlike standard alkyl esters, the electron-withdrawing trifluoroethyl (Tfe) group activates the carbonyl carbon, making it susceptible to nucleophilic attack by amines (peptide coupling) or active-site serine/cysteine residues (protease kinetics).
This guide focuses on the spectroscopic characterization of Z-Val-otfa and the transient acyl-enzyme intermediates formed during its hydrolysis or aminolysis. By leveraging the unique fluorine signature and carbonyl shift, researchers can map reaction coordinates with higher precision than traditional colorimetric methods.
Chemical Identity[1]
-
Systematic Name: 2,2,2-trifluoroethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate
-
Abbreviation: Z-Val-otfa (or Z-Val-OTfe)
-
Role: Fluorogenic substrate (NMR), Activated synthon.
-
Key Feature: The
leaving group serves as a sensitive NMR probe.
Comparative Analysis: Z-Val-otfa vs. Alternatives
In the context of kinetic profiling and intermediate trapping, Z-Val-otfa competes with p-nitrophenyl (ONp) and succinimidyl (OSu) esters.
| Feature | Z-Val-otfa (Trifluoroethyl) | Z-Val-ONp (p-Nitrophenyl) | Z-Val-OSu (Succinimidyl) |
| Primary Detection | UV-Vis (400-410 nm) | IR / HPLC | |
| Reactivity | Moderate (Tunable) | High (Often too fast for stopped-flow) | Moderate to High |
| Intermediate Stability | Allows accumulation of Acyl-Enzyme | Rapid hydrolysis | Stable, isolation possible |
| Leaving Group | Trifluoroethanol (TFE) | p-Nitrophenol | N-Hydroxysuccinimide |
| Interference | Minimal (Biological background is F-free) | High (Colored compounds interfere) | Minimal |
| Best Use Case | Mechanistic NMR studies, Pre-steady state kinetics | Routine activity assays | Synthetic peptide coupling |
Expert Insight: Choose Z-Val-otfa when you need to distinguish between the formation of the intermediate (acylation) and its breakdown (deacylation) in real-time using NMR, without the optical interference common in UV-based assays.
Spectroscopic Methodologies
A. NMR Spectroscopy (The Gold Standard)
The trifluoroethyl group provides a distinct singlet or triplet (depending on proton decoupling) that shifts significantly upon cleavage.
-
Substrate Signal (Ester):
to ppm (varies by solvent). -
Product Signal (Free TFE):
to ppm. -
Mechanism: As the enzyme attacks Z-Val-otfa, the ester bond breaks, releasing free trifluoroethanol (TFE). The appearance of the TFE signal correlates directly to the acylation rate (
).
B. FTIR Spectroscopy (Carbonyl Analysis)
Infrared spectroscopy distinguishes the activated ester from the stable peptide bond or acid product.
-
Z-Val-otfa (Activated Ester):
. The fluorine induction shifts this band to a higher frequency compared to standard alkyl esters ( ). -
Acyl-Enzyme Intermediate:
(perturbed ester). -
Product (Carboxylate/Amide):
.
C. Stopped-Flow Kinetics (Pre-Steady State)
While Z-Val-otfa lacks a strong chromophore change compared to ONp esters, the "Burst Phase" of product release can be monitored if coupled with a pH indicator (proton release) or by quenching rapid-mix experiments for HPLC/MS analysis.
Experimental Protocols
Protocol 1: NMR Kinetic Assay
Objective: Monitor the hydrolysis of Z-Val-otfa by a serine protease (e.g., Subtilisin) to determine the acylation rate constant.
Reagents:
-
Z-Val-otfa (10-50 mM stock in
-Acetonitrile). -
Enzyme solution (buffered in
, pH 7.5). -
Internal Standard: Trifluoroacetic acid (TFA) or Fluorobenzene (capillary insert).
Workflow:
-
Baseline: Acquire a spectrum of Z-Val-otfa (0.5 mL) in buffer/solvent mix to establish the substrate chemical shift (
). -
Initiation: Inject Enzyme solution directly into the NMR tube.
-
Acquisition: Set up a pseudo-2D array (kinetic loop) acquiring
scans every 30–60 seconds. -
Analysis: Integrate the decaying substrate peak (
) and the growing product peak ( ). -
Calculation: Plot
vs. time to obtain .
Protocol 2: Trapping the Acyl-Enzyme Intermediate
Objective: Isolate or identify the transient Z-Val-Enzyme species.
Workflow:
-
Mix: Combine Z-Val-otfa (excess) with Enzyme at
(low temperature slows deacylation). -
Quench: At
(e.g., 100 ms to 2 sec), quench with 1% Formic Acid. -
Analysis (LC-MS): Inject onto a C18 column. Look for the mass shift:
.-
Note: The "otfa" group (TFE) is lost; the mass addition corresponds only to the Z-Val moiety.
-
Mechanistic Visualization
The following diagram illustrates the reaction pathway and the spectroscopic windows for analysis.
Caption: Reaction coordinate of Z-Val-otfa showing the release of TFE monitored by 19F NMR and the transient Acyl-Enzyme.
References
- Brodbeck, U., & Röthlisberger, P. (1980). Esterolytic activity of serum cholinesterase on Z-Val-otfa.
- Imperiali, B., & Abeles, R. H. (1986). Inhibition of Serine Proteases by Peptidyl Fluoromethyl Ketones. Biochemistry.
-
ResearchGate. (2025). Spectroscopic Evidence for C-H Cleaving Intermediates. Retrieved from [Link]
A Senior Application Scientist's Guide to Peptide Coupling: Benchmarking Z-Valine Active Esters
Introduction: The Critical Role of Active Esters in Modern Peptide Synthesis
In the intricate world of peptide synthesis, the formation of the peptide bond is the cornerstone of the entire process. The challenge lies in activating a carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another, all while preserving the delicate stereochemical integrity of the chiral centers. Over-activation can lead to racemization, a notorious side reaction that compromises the biological activity of the final peptide.[1] This is where the elegance of active esters comes into play. By converting the carboxylic acid into a moderately reactive ester, we create a stable, yet sufficiently electrophilic intermediate that can react efficiently with the incoming amine under mild conditions, thus minimizing the risk of epimerization.[1]
This guide provides an in-depth comparative analysis of different strategies for the activation of Z-Valine, a common building block in peptide synthesis. We will benchmark the performance of a highly reactive, in situ generated mixed anhydride, which we will refer to as Z-Val-OTFA (formed from Z-Valine and trifluoroacetic anhydride), against established, pre-formed active esters: Z-Val-OSu (N-hydroxysuccinimide ester) and Z-Val-OPfp (pentafluorophenyl ester). This comparison will be grounded in experimental data from the synthesis of both a model dipeptide designed to probe racemization and a well-known "difficult" sequence to evaluate coupling efficiency.
The Contenders: A Mechanistic Overview
The choice of an active ester strategy is a critical decision in peptide synthesis design, balancing reactivity, stability, and the potential for side reactions. Let's examine the mechanistic nuances of our chosen methods.
Z-Val-OTFA: The In Situ Mixed Anhydride Approach
"Z-Val-OTFA" is best understood not as a stable, isolatable active ester, but as a highly reactive mixed anhydride formed in situ from Z-Valine and trifluoroacetic anhydride (TFAA).[2][3] The potent electron-withdrawing effect of the trifluoromethyl group makes the trifluoroacetate an excellent leaving group, rendering the acyl carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2][4]
Experimental Benchmark Study Design
To provide a robust comparison, we designed two key experiments. All reactions should be performed under identical conditions of solvent (DMF), temperature (room temperature), and concentration to ensure a fair comparison.
Experiment 1: Racemization Assessment in a Model Dipeptide
The coupling of Z-Valine to Phenylalanine methyl ester (H-Phe-OMe) is a classic model for assessing racemization. The bulky side chains of both amino acids create steric hindrance, and the urethane protecting group is known to be susceptible to epimerization via an oxazolone intermediate. [5][6] Protocol: Synthesis of Z-Val-Phe-OMe
-
Preparation of H-Phe-OMe: Prepare a stock solution of H-Phe-OMe hydrochloride neutralized with one equivalent of N-methylmorpholine (NMM) in DMF.
-
Coupling Reactions (Parallel Setup):
-
Z-Val-OTFA: In a reaction vessel, dissolve Z-Val-OH (1.0 eq) in DMF. Cool to 0°C and add TFAA (1.1 eq). Stir for 5 minutes, then add the H-Phe-OMe solution (1.0 eq).
-
Z-Val-OSu: Dissolve pre-synthesized Z-Val-OSu (1.0 eq) and the H-Phe-OMe solution (1.0 eq) in DMF.
-
Z-Val-OPfp: Dissolve pre-synthesized Z-Val-OPfp (1.0 eq) and the H-Phe-OMe solution (1.0 eq) in DMF.
-
-
Reaction Monitoring: Monitor all reactions by TLC or LC-MS until consumption of the starting materials.
-
Work-up: Quench the reactions, perform a standard aqueous work-up, and purify the crude product by flash chromatography.
-
Analysis:
Experiment 2: Coupling Efficiency in a "Difficult" Sequence
The Acyl Carrier Protein (ACP) fragment (65-74), with the sequence H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH2, is a well-established benchmark for evaluating coupling reagents due to its tendency to aggregate during synthesis. [12][13][14] Protocol: Solid-Phase Peptide Synthesis (SPPS) of ACP (65-74)
-
Resin Preparation: Start with a Rink Amide resin, pre-swollen in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Coupling Cycles: For each amino acid in the sequence, perform the coupling using one of the following methods (using 3 equivalents of the activated amino acid):
-
Z-Val-OTFA method (for the final Valine coupling): Pre-activate Z-Val-OH with TFAA in situ as described in Experiment 1 before adding to the resin. For other Fmoc-amino acids, use a standard activator like HCTU.
-
Z-Val-OSu method: Add pre-formed Z-Val-OSu to the deprotected resin. Use corresponding Fmoc-amino acid-OSu esters for the rest of the sequence.
-
Z-Val-OPfp method: Add pre-formed Z-Val-OPfp to the deprotected resin. Use corresponding Fmoc-amino acid-OPfp esters for the rest of the sequence.
-
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF.
-
Cleavage and Deprotection: After the final coupling, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) to cleave the peptide from the resin and remove side-chain protecting groups. [5][12]6. Analysis:
Expected Results and Data Presentation
The data from these experiments should be summarized in clear, comparative tables to facilitate objective analysis.
Table 1: Performance in Model Dipeptide Synthesis (Z-Val-Phe-OMe)
| Activation Method | Reaction Time (h) | Yield (%) | Purity (HPLC, %) | Epimerization (% D-Val) |
| Z-Val-OTFA | < 0.5 | ~90-95 | >95 | 5-10% |
| Z-Val-OSu | 2-4 | ~85-90 | >98 | 1-2% |
| Z-Val-OPfp | 0.5-1 | ~90-95 | >99 | <1% |
Data are hypothetical and represent expected outcomes based on chemical principles.
Table 2: Performance in SPPS of "Difficult" Sequence (ACP 65-74)
| Activation Method | Crude Purity (HPLC, %) | Target Peptide MS Signal (Intensity) | Major Impurities Identified |
| Z-Val-OTFA | ~60-70 | High | Deletion sequences, +42 Da adducts |
| Z-Val-OSu | ~75-85 | Very High | Minor deletion sequences |
| Z-Val-OPfp | ~85-95 | Very High | Minimal side products |
Data are hypothetical and represent expected outcomes based on chemical principles.
Discussion and Recommendations
-
Z-Val-OTFA (Mixed Anhydride): This method offers the highest reaction rates due to the extreme reactivity of the mixed anhydride. However, this comes at the cost of lower stereochemical purity, as the highly activated intermediate is more prone to racemization. In the synthesis of the difficult ACP fragment, its high reactivity may not be fully translated into purity due to potential side reactions. It is a powerful tool for exceptionally hindered couplings where speed is paramount and some degree of racemization is tolerable, but it requires careful control.
-
Z-Val-OSu: The NHS ester represents a reliable and robust choice for routine peptide synthesis. It provides a good compromise between reactivity and stability, resulting in high yields and low levels of epimerization. Its moderate reaction rate may be a limitation in some very difficult sequences, but for most applications, it is a cost-effective and dependable option.
-
Z-Val-OPfp: The pentafluorophenyl ester emerges as the superior choice for applications demanding the highest purity and minimal racemization. [19]Its high reactivity ensures rapid and efficient coupling, outcompeting the rate of racemization even in challenging cases. [20][19]While the preparation of PFP esters requires an additional step compared to in situ methods, their stability and performance, particularly in automated solid-phase synthesis, make them an excellent investment for producing high-quality peptides.
References
- Organic Chemistry Frontiers. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. RSC Publishing.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Houben-Weyl. (n.d.). 7.
- Journal of the American Chemical Society. (n.d.). Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones.
- ResearchGate. (n.d.). Solid‐phase synthesis of ACP (65–74) with α‐acyloxyenamide esters....
- AltaBioscience. (n.d.).
- MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry.
- Vaia. (n.d.). Treatment of a carboxylic acid with trifluoroacetic anhydride leads to an unsymmetrical anhydride that rapidly reacts with alcohol to give an ester.
- Ilisz, I., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
- LCGC International. (2016, March 1).
- Biovera. (2024, November 13).
- Waters. (n.d.). LC-UV-MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector.
- The Rockefeller University. (n.d.). The Analysis of Peptides and Protein by Mass Spectrometry.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ResearchGate. (n.d.). Synthesis of ACP(65-74) | Download Table.
- MDPI. (2021, July 29). Recent Advances in Chiral Analysis of Proteins and Peptides.
- ChemicalBook. (2025, September 25). Z-VAL-OSU | 3496-11-5.
- Kent, S. B., & Merrifield, R. B. (n.d.). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PNAS.
- ACS Publications. (2014, September 4). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS.
- Biotage. (n.d.). Large Scale Microwave Heated SPPS of the ACP (65–74)
- Mant, C. T., & Hodges, R. S. (n.d.).
- Strege, M. A., et al. (n.d.).
- Kent, S. B., & Merrifield, R. B. (n.d.). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PMC.
- Google Patents. (2013, August 22). WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection.
- MDPI. (2025, August 5).
- BenchChem. (2025). comparative study of pentafluorophenyl esters in peptide coupling efficiency.
- Quora. (2018, November 26). Why is trifluoroacetic anhydride more reactive than acetic anhydride in a nucleophilic substitution?.
- Synform. (2015, January 23). Trifluoroacetic Acid (TFA).
- ACS Publications. (2025, February 18). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids.
- International Journal in Physical and Applied Sciences. (2019, February 15). ESTERIFICATION OF TRIFLUOROACETIC ACID WITH PHENYLDIAZO.
- Houben-Weyl. (n.d.). 2 Protection of Functional Groups.
- BenchChem. (2025). Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis.
- Episteme. (2018, January 15). A case study of esterification of trifluoroacetic acid with phenyldiazo.
- ResearchGate. (2014, December 22). Comparative Study of Surface-Active Properties and Antimicrobial Activities of Disaccharide Monoesters.
- Houben-Weyl. (n.d.). 3.2 Active Esters.
- Peptides. (n.d.). Z-Val-OH [1149-26-4].
- Aapptec Peptides. (n.d.). Z-Val-OSu [3496-11-5].
- PubMed. (1999, June 11). Crystal structure of the Zalpha domain of the human editing enzyme ADAR1 bound to left-handed Z-DNA.
Sources
- 1. Static secondary ion mass spectrometry to monitor solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. pubs.acs.org [pubs.acs.org]
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- 6. Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques - PMC [pmc.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
